3,5-Dimethoxyphenylglyoxal hydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.H2O/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-6H,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGQYLIAUSUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C=O)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 3,5-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data on 3,5-Dimethoxyphenylglyoxal hydrate is limited. This guide provides a summary of available information and infers potential properties and methodologies based on closely related compounds. All inferred information should be treated as hypothetical and requires experimental verification.
Introduction
This compound is a functionalized aromatic organic compound. While specific research on this isomer is not widely published, its structural analogs, such as 3,4-dimethoxyphenylglyoxal hydrate, are recognized as versatile intermediates in organic synthesis, particularly in the construction of heterocyclic compounds. The presence of the dimethoxy phenyl group can influence the electronic properties and solubility of resulting molecules, making this class of compounds of interest in medicinal chemistry for the development of novel therapeutic agents.
Core Chemical Properties
Direct experimental data for this compound is scarce. The following table summarizes the available information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 188199-78-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂O₅ (as hydrate) | [2] |
| Molecular Weight | 212.20 g/mol (as hydrate) | [2] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of this compound can likely be achieved through the oxidation of the commercially available 3,5-dimethoxybenzaldehyde. A common and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide.
References
synthesis of 3,5-Dimethoxyphenylglyoxal hydrate from 3,5-dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 3,5-Dimethoxyphenylglyoxal hydrate from 3,5-dimethoxyacetophenone. The primary method detailed is the Riley oxidation, utilizing selenium dioxide as a selective oxidizing agent for the α-methylene group of the acetophenone. This transformation is a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules.
Core Synthesis Pathway: The Riley Oxidation
The conversion of 3,5-dimethoxyacetophenone to 3,5-Dimethoxyphenylglyoxal proceeds via the Riley oxidation. This reaction, named after Harry Lister Riley, employs selenium dioxide (SeO₂) to oxidize a methylene group adjacent to a carbonyl group, yielding a 1,2-dicarbonyl compound.[1][2] The reaction is initiated by the attack of the enol form of the acetophenone on the electrophilic selenium center of SeO₂. Subsequent rearrangement and hydrolysis steps lead to the formation of the desired glyoxal and the precipitation of elemental selenium.[2] The product is typically isolated as a stable hydrate after workup.
The overall transformation is depicted in the following workflow:
Figure 1: Synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of phenylglyoxal using selenium dioxide, as detailed in Organic Syntheses.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethoxyacetophenone | 180.20 | 18.02 g | 0.10 | Starting material. |
| Selenium Dioxide | 110.96 | 11.10 g | 0.10 | Oxidizing agent.[3] |
| 1,4-Dioxane | 88.11 | 120 mL | - | Solvent.[3] |
| Water | 18.02 | 4 mL | - | Co-solvent.[3] |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,4-dioxane (120 mL), water (4 mL), and selenium dioxide (11.10 g, 0.10 mol).
-
Dissolution of Selenium Dioxide: Heat the mixture to 50-60 °C and stir until all the selenium dioxide has dissolved.
-
Addition of Starting Material: To the resulting solution, add 3,5-dimethoxyacetophenone (18.02 g, 0.10 mol) in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction proceeds.
-
Isolation of Crude Product: After the reaction is complete, decant the hot solution from the precipitated selenium.
-
Solvent Removal: Remove the 1,4-dioxane and water by distillation under reduced pressure.
-
Purification: The crude 3,5-Dimethoxyphenylglyoxal can be purified by vacuum distillation.
-
Hydrate Formation: For the preparation of the stable hydrate, dissolve the purified yellow liquid in 3-4 volumes of hot water and allow it to crystallize upon cooling.[3]
-
Final Product Isolation: Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.
Safety Precautions:
-
Selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.[4]
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care and avoid inhalation and contact with skin.
Signaling Pathways and Logical Relationships
The chemical transformation can be visualized as a direct oxidation pathway.
Figure 2: Chemical transformation pathway.
This guide provides a foundational protocol for the synthesis of this compound. For researchers and drug development professionals, optimization of reaction conditions such as temperature, reaction time, and solvent system may be necessary to achieve desired yields and purity for specific applications.
References
An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenylglyoxal hydrate, a significant organic compound. Due to the limited availability of specific experimental data for the 3,5-isomer, this document also presents a detailed comparative analysis of the closely related and extensively studied 3,4-Dimethoxyphenylglyoxal hydrate. This guide summarizes key identifiers, physicochemical properties, potential synthetic pathways, and applications in research and drug development. The information is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Introduction
Arylglyoxals are a class of organic compounds characterized by the presence of two reactive carbonyl groups—an aldehyde and a ketone—which imparts them with a versatile reactivity profile. This dual functionality makes them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which form the core structures of natural products and pharmaceutical agents. The specific substitution pattern on the aromatic ring significantly influences the compound's reactivity, solubility, and biological activity. This guide focuses on this compound, providing its known identifiers and, due to a scarcity of specific data, leverages information on the 3,4-isomer to infer potential properties and experimental approaches.
Compound Identification and Physicochemical Properties
While detailed experimental data for this compound is not widely published, its primary identifiers have been established. For comparative purposes, the properties of the 3,4-isomer are also provided.
Table 1: Identifiers for Dimethoxyphenylglyoxal Hydrate Isomers
| Identifier | This compound | 3,4-Dimethoxyphenylglyoxal Hydrate |
| CAS Number | 188199-78-2 | 1138011-18-3, 163428-90-8[1] |
| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₁₂O₅[1] |
| Molecular Weight | 212.20 g/mol | 212.20 g/mol [1] |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde hydrate | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate[1] |
| InChIKey | Not available | HVXVAKHTLMPFDQ-UHFFFAOYSA-N[2] |
| MDL Number | MFCD05864653 | Not available |
Table 2: Physicochemical Properties of 3,4-Dimethoxyphenylglyoxal Hydrate
| Property | Value | Source |
| Monoisotopic Mass | 212.06847348 Da | PubChem[1] |
| XLogP3 | 0.8 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
Synthesis and Experimental Protocols
General Synthetic Approach for Arylglyoxals (Riley Oxidation)
The oxidation of a substituted acetophenone is a standard route to arylglyoxals. This reaction can be adapted for the synthesis of 3,5-Dimethoxyphenylglyoxal from 3',5'-dimethoxyacetophenone.
Reaction:
General Experimental Protocol (Adapted from similar syntheses):
-
Reaction Setup: A solution of the substituted acetophenone (1 equivalent) in a suitable solvent, such as aqueous dioxane or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Selenium dioxide (1.1 to 1.5 equivalents) is added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated selenium metal is removed by filtration.
-
Extraction: The filtrate is then subjected to an appropriate extraction procedure, typically involving dilution with water and extraction with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
Applications in Research and Drug Development
The glyoxal moiety's ability to interact with biological macromolecules makes these compounds valuable tools in medicinal chemistry.[2] While specific applications for this compound are not documented, the broader class of arylglyoxals is recognized for its utility.
-
Pharmacological Tools: The glyoxal group can form covalent bonds with amino acid residues, particularly arginine, altering protein structure and function. This reactivity allows for their use in studying biological pathways.[2]
-
Heterocyclic Synthesis: Arylglyoxals are key precursors in the synthesis of nitrogen-containing heterocycles, a prominent class of compounds in medicinal chemistry with diverse biological activities.[2] They are particularly useful in multicomponent reactions (MCRs), which are efficient one-pot syntheses for creating molecular diversity.[2]
-
Drug Discovery Scaffolds: The core structure of dimethoxyphenylglyoxal can be modified to develop novel compounds with potential therapeutic applications.[2]
Safety and Handling
Specific GHS hazard statements for this compound are not available. However, for the 3,4-isomer, the following have been reported:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety precautions should be taken when handling this and related compounds. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this isomer is limited, the extensive research on the related 3,4-Dimethoxyphenylglyoxal hydrate provides a valuable framework for its synthesis and potential uses. Further research is needed to fully characterize the physicochemical properties, reactivity, and biological activity of the 3,5-isomer. This guide serves as a foundational document to aid researchers in their exploration of this and related compounds.
References
An In-Depth Technical Guide on 3,5-Dimethoxyphenylglyoxal Hydrate: Uncovering a Molecule with Limited Public Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the molecular structure and conformation of 3,5-Dimethoxyphenylglyoxal hydrate. Despite a thorough investigation of scientific literature and chemical databases, detailed experimental data on this specific isomer, including its synthesis, spectroscopic characteristics, and conformational analysis, remains elusive. This document summarizes the available information and highlights the significant knowledge gap regarding this compound, contrasting it with its more extensively studied isomer, 3,4-Dimethoxyphenylglyoxal hydrate.
Introduction
Phenylglyoxal derivatives are a class of organic compounds that have garnered interest in medicinal chemistry and organic synthesis due to their reactive α-dicarbonyl moiety. The substitution pattern on the phenyl ring significantly influences their chemical reactivity and biological activity. This guide focuses specifically on the 3,5-dimethoxy substituted variant in its hydrated form. While isomers like 3,4-Dimethoxyphenylglyoxal hydrate are well-documented, the 3,5-isomer is notably absent from in-depth scientific discourse.
Molecular Identity
The primary identifier for this compound is its CAS number.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES Code |
| This compound | 188199-78-2 | C₁₀H₁₂O₅ | 212.2 g/mol | O=C(C1=CC(OC)=CC(OC)=C1)C=O.[H]O[H][1] |
This information is primarily available from chemical suppliers, such as Crysdot LLC[1]. However, this commercial listing does not provide access to detailed experimental data or peer-reviewed research.
Synthesis and Experimental Protocols: A Research Gap
A comprehensive search of scientific databases for synthetic procedures and experimental protocols for this compound did not yield any specific results. Typically, phenylglyoxals can be synthesized via the oxidation of the corresponding acetophenone. Therefore, a plausible synthetic route would involve the oxidation of 3',5'-dimethoxyacetophenone.
Below is a conceptual workflow for a potential synthesis, which remains to be experimentally validated and documented in the scientific literature for this specific isomer.
Figure 1. A conceptual workflow for the potential synthesis of this compound.
It is crucial to emphasize that this proposed pathway is speculative and lacks experimental verification in the available literature.
Molecular Structure and Conformation: The Uncharted Territory
Detailed structural and conformational data, such as bond lengths, bond angles, and torsional angles, which are typically determined through techniques like X-ray crystallography and NMR spectroscopy, are not publicly available for this compound.
For a molecule of this nature, key conformational questions would revolve around:
-
The rotational barrier of the glyoxal group relative to the phenyl ring.
-
The orientation of the methoxy groups.
-
The geometry of the hydrated gem-diol.
The diagram below illustrates the basic molecular structure, but it is important to note that the bond angles and lengths are not based on experimental data.
Figure 2. 2D representation of the hydrated form of 3,5-Dimethoxyphenylglyoxal.
Conclusion and Future Directions
The current state of public knowledge on this compound is exceptionally limited. While its existence is suggested by its availability from chemical suppliers, there is a clear absence of peer-reviewed research detailing its synthesis, characterization, and molecular properties. This presents an opportunity for original research to fill this knowledge gap.
For researchers in drug development and organic synthesis, the lack of data means that any work with this compound would necessitate starting from first principles, including:
-
Developing and validating a synthetic route.
-
Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).
-
Obtaining single crystals for X-ray diffraction to definitively determine its solid-state structure and conformation.
Until such research is conducted and published, a comprehensive technical guide on the molecular structure and conformation of this compound cannot be fully realized. This document serves to highlight the current void in the scientific literature and to provide a foundational understanding based on the limited available information.
References
A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxyphenylglyoxal Hydrate
Introduction
3,5-Dimethoxyphenylglyoxal hydrate is an organic compound of interest to researchers in synthetic chemistry and drug development. Its molecular structure, featuring a 1,3,5-trisubstituted aromatic ring with two methoxy groups and a hydrated glyoxal moiety, suggests potential for various chemical transformations and biological activities. A thorough spectroscopic characterization is paramount for confirming its identity and purity after synthesis. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, alongside generalized experimental protocols for its analysis.
Data Presentation
Spectroscopic Data of the Structural Isomer: 3,4-Dimethoxyphenylglyoxal Hydrate
As a point of reference, the available data for the structural isomer, 3,4-Dimethoxyphenylglyoxal hydrate, is presented below. This information can serve as a useful comparison for researchers analyzing the target compound.
Table 1: Infrared (IR) Spectroscopic Data for 3,4-Dimethoxyphenylglyoxal Hydrate
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (hydrate) | 3600 - 3200 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic, -OCH₃) | 3000 - 2850 |
| C=O Stretch (ketone) | 1725 - 1705 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O Stretch (ether) | 1250 - 1000 |
This data is based on general IR absorption frequencies for the given functional groups.
Predicted Spectroscopic Data for the 3,5-Dimethoxyphenyl Moiety
The following tables outline the expected spectroscopic signals for the aromatic portion of this compound based on typical values for 3,5-disubstituted aromatic compounds.[1][2]
Table 2: Predicted ¹H NMR Chemical Shifts for the 3,5-Dimethoxyphenyl Group
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | 6.5 - 7.0 | Doublet (d) |
| H-4 | 6.8 - 7.2 | Triplet (t) |
| -OCH₃ | 3.7 - 3.9 | Singlet (s) |
Table 3: Predicted ¹³C NMR Chemical Shifts for the 3,5-Dimethoxyphenyl Group
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 140 |
| C-2, C-6 | 100 - 110 |
| C-3, C-5 | 155 - 165 |
| C-4 | 105 - 115 |
| -OCH₃ | 55 - 60 |
Table 4: Key Infrared (IR) Absorption Bands for the 3,5-Dimethoxyphenyl Group
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000[1][3] |
| C-C Stretch (in-ring) | 1600 - 1585 and 1500 - 1400[1][3] |
| C-H Out-of-Plane Bending | 900 - 675[3] |
Table 5: Expected Mass Spectrometry (MS) Fragments for this compound
| Fragment | Description |
| [M]+• | Molecular Ion |
| [M - H₂O]+• | Loss of water from the hydrate |
| [M - CHO]+ | Loss of the formyl group |
| [M - CO - CHO]+ | Loss of carbonyl and formyl groups |
| Tropylium Ion (m/z 91) | Common fragment for alkyl-substituted benzenes[4] |
| C₆H₅+ (m/z 77) | Phenyl cation[4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a novel organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[5] The choice of solvent will depend on the solubility of the analyte. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[5]
-
Instrumentation : Analyses are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).[6] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[7]
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (typically around 1 mg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water.[8] The solution may need to be further diluted depending on the sensitivity of the instrument and the ionization technique used.[8]
-
Instrumentation : A variety of mass spectrometers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[9][10]
-
Data Acquisition : Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced through a gas chromatography (GC) system or a direct insertion probe.[10] Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the molecular structure.
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. GCMS Section 6.9.5 [people.whitman.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Experimental Design [web.mit.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate: Reactivity and Stability
Notice: Due to a significant lack of publicly available scientific literature and experimental data specifically pertaining to 3,5-Dimethoxyphenylglyoxal hydrate, this guide will instead provide a comprehensive overview of the closely related and well-documented isomer, 3,4-Dimethoxyphenylglyoxal hydrate. The reactivity and stability principles outlined here are expected to be broadly applicable to the 3,5-isomer, providing a foundational understanding for researchers, scientists, and drug development professionals. All data and protocols detailed below refer to the 3,4-isomer unless otherwise specified.
Introduction
3,4-Dimethoxyphenylglyoxal hydrate is a versatile organic compound featuring a phenyl ring substituted with two methoxy groups and a hydrated glyoxal moiety. This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential medicinal applications. Understanding the reactivity and stability of this and related compounds is crucial for its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Dimethoxyphenylglyoxal hydrate is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₅ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| CAS Number | 1138011-18-3 | [1] |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Solubility | Not specified in literature | - |
Chemical Reactivity
3,4-Dimethoxyphenylglyoxal hydrate participates in a variety of chemical reactions, primarily centered around its glyoxal functional group and the dimethoxy-substituted aromatic ring.
Oxidation
The glyoxal moiety of 3,4-Dimethoxyphenylglyoxal hydrate can be readily oxidized to yield carboxylic acid derivatives.[2] Common oxidizing agents such as potassium permanganate or selenium dioxide can be employed for this transformation. For instance, oxidation can convert the aldehyde group to a carboxylic acid, forming 3,4-dimethoxyphenylglyoxylic acid.[2] Under more vigorous conditions, cleavage of the carbon-carbon bond of the glyoxal unit may occur.[2]
Reduction
The carbonyl groups of the glyoxal moiety are susceptible to reduction, typically forming the corresponding diol, 1-(3,4-dimethoxyphenyl)ethane-1,2-diol.[2] Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.[2] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbons.
Reactions with Nucleophiles
The electrophilic nature of the carbonyl carbons in the glyoxal group makes them susceptible to attack by various nucleophiles. These reactions are fundamental to the use of 3,4-Dimethoxyphenylglyoxal hydrate in the synthesis of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Stability Profile
While specific stability data for 3,4-Dimethoxyphenylglyoxal hydrate is not extensively reported, general principles for aromatic glyoxal hydrates and dimethoxybenzene derivatives can be applied.
Thermal Stability
Information on the thermal degradation of this specific compound is limited. However, for many organic molecules, elevated temperatures can lead to decomposition. It is advisable to store the compound in a cool environment.
Photostability
Studies on dimethoxybenzene isomers suggest that they can undergo photodegradation upon exposure to light. The rate and extent of degradation can be influenced by the solvent and the presence of other substances. For compounds containing a chromophore like the dimethoxyphenyl group, protection from light is a standard precautionary measure to ensure stability.
pH Stability
The stability of glyoxal hydrates can be influenced by pH. In aqueous solutions, glyoxals exist in equilibrium with their hydrated forms. This equilibrium can be shifted by changes in pH, potentially leading to other reactions such as oligomerization. Specific studies on the behavior of 3,4-Dimethoxyphenylglyoxal hydrate under varying pH conditions have not been found.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, a general method for the synthesis of the related 3,4-isomer is the Riley oxidation of the corresponding benzaldehyde.
Synthesis of 3,4-Dimethoxyphenylglyoxal via Riley Oxidation
This protocol is based on a general procedure for the oxidation of α-keto aldehydes.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Selenium Dioxide (SeO₂)
-
Dioxane (or another suitable solvent)
-
Water
Procedure:
-
Dissolve 3,4-Dimethoxybenzaldehyde in a suitable solvent such as dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization, to yield 3,4-Dimethoxyphenylglyoxal. The hydrate form is obtained by exposure to water.
Reaction Workflow:
Caption: General workflow for the synthesis of 3,4-Dimethoxyphenylglyoxal hydrate.
Signaling Pathways and Biological Interactions
There is no available information in the searched scientific literature regarding the involvement of this compound or its 3,4-isomer in any specific biological signaling pathways.
Conclusion
While direct and detailed information on the reactivity and stability of this compound is scarce, the study of its isomer, 3,4-Dimethoxyphenylglyoxal hydrate, provides a valuable framework for understanding its likely chemical behavior. The presence of the glyoxal moiety suggests a rich chemistry involving oxidation, reduction, and nucleophilic addition reactions, making it a potentially useful synthetic intermediate. Further experimental investigation is required to fully elucidate the specific properties and reactivity of the 3,5-isomer. Researchers working with this compound should consider the general stability characteristics of aromatic aldehydes and glyoxals, including sensitivity to heat, light, and pH.
References
Unlocking the Potential of 3,5-Dimethoxyphenylglyoxal Hydrate: A Guide to Future Research
For Immediate Release
A Deep Dive into an Under-Explored Moiety for Drug Discovery and Organic Synthesis
While the chemical landscape is vast, certain molecules with significant potential remain largely unexplored. 3,5-Dimethoxyphenylglyoxal hydrate, a member of the arylglyoxal family, is one such compound. Despite the extensive research into its structural isomers and parent compounds, the unique positioning of its methoxy groups suggests a wealth of untapped research opportunities in medicinal chemistry and synthetic applications. This technical guide outlines promising research avenues for this compound, providing a roadmap for scientists and drug development professionals to unlock its full potential.
Physicochemical Properties and Synthesis
Currently, detailed experimental data on the physicochemical properties of this compound is scarce in publicly available literature. However, based on its structure and analogy to related compounds like phenylglyoxal and its 3,4-dimethoxy isomer, we can predict its general characteristics.
Table 1: Predicted and Known Properties of Arylglyoxal Hydrates
| Property | This compound (Predicted) | Phenylglyoxal Hydrate (Known) | 3,4-Dimethoxyphenylglyoxal Hydrate (Known) |
| CAS Number | 188199-78-2 | 1074-12-0 (Anhydrous) | 1138011-18-3 |
| Molecular Formula | C₁₀H₁₂O₅ | C₈H₈O₃ | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol | 152.15 g/mol | 212.20 g/mol |
| Appearance | Colorless crystalline solid | Colorless crystalline solid | Not readily available |
| Solubility | Soluble in common organic solvents; forms the hydrate in water.[1] | Soluble in common organic solvents; forms the hydrate in water.[1] | Not readily available |
Proposed Synthetic Routes
The synthesis of this compound has not been extensively documented. However, established methods for preparing arylglyoxals can be readily adapted. A primary and highly effective method is the oxidation of the corresponding acetophenone.
Experimental Protocol: Oxidation of 3',5'-Dimethoxyacetophenone
This protocol is adapted from the well-established Riley oxidation of acetophenones to phenylglyoxals.[1]
Materials:
-
3',5'-Dimethoxyacetophenone
-
Selenium dioxide (SeO₂)
-
Dioxane (as solvent)
-
Water
Procedure:
-
Dissolve 3',5'-Dimethoxyacetophenone in a minimal amount of hot aqueous dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the black precipitate of selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude 3,5-Dimethoxyphenylglyoxal.
-
The crude product can be purified by recrystallization from hot water to yield the crystalline hydrate.
dot
Caption: Proposed workflow for the synthesis of this compound.
Potential Research Areas in Organic Synthesis
Arylglyoxals are versatile building blocks in organic synthesis due to the presence of two reactive carbonyl groups—an aldehyde and a ketone—with differing reactivities.[2] This dual functionality opens the door to a wide array of chemical transformations.
Heterocyclic Synthesis via Multicomponent Reactions
A significant area of opportunity lies in the use of this compound in multicomponent reactions (MCRs) to generate novel heterocyclic scaffolds.[3][4] Nitrogen-containing heterocycles, in particular, are of immense interest in medicinal chemistry due to their prevalence in biologically active compounds.[2]
Proposed Research:
-
Synthesis of Imidazoles: The reaction of this compound with a primary amine and an aldehyde in a one-pot synthesis could yield novel substituted imidazoles. The 3,5-dimethoxy substitution pattern could impart unique electronic and steric properties to the resulting heterocycles, potentially influencing their biological activity.
-
Synthesis of Quinoxalines: Condensation with o-phenylenediamines is a classic route to quinoxalines. Investigating this reaction with this compound could lead to a new class of quinoxaline derivatives with potential applications as kinase inhibitors or anticancer agents.
-
Synthesis of Oxygen-Containing Heterocycles: Reactions with active methylene compounds could be explored to synthesize furans and other oxygen-containing heterocycles, which are also important pharmacophores.[4]
dot
Caption: Potential multicomponent reactions using this compound.
Asymmetric Synthesis
The prochiral center in this compound presents an opportunity for the development of novel asymmetric transformations to produce enantioenriched α-hydroxy ketones and their derivatives, which are valuable chiral building blocks in pharmaceuticals.
Potential Research Areas in Medicinal Chemistry and Drug Development
The dimethoxy substitution pattern is a common feature in many biologically active molecules, often enhancing metabolic stability and modulating receptor binding. The exploration of this compound and its derivatives in various therapeutic areas is a highly promising research direction.
Anticancer Drug Discovery
Many compounds with a 3,4,5-trimethoxyphenyl or dimethoxyphenyl moiety exhibit potent anticancer activity, often through the inhibition of tubulin polymerization.[5][6]
Proposed Research:
-
Synthesis and Evaluation of Novel Antiproliferative Agents: A library of derivatives could be synthesized from this compound, such as chalcones, flavones, or other heterocyclic systems, and evaluated for their in vitro antiproliferative activity against a panel of cancer cell lines.
-
Mechanism of Action Studies: For any identified hit compounds, further studies to elucidate their mechanism of action, such as tubulin polymerization assays or cell cycle analysis, would be crucial.
dot
Caption: Workflow for anticancer drug discovery with this compound.
Arginine Modification in Chemical Biology
Phenylglyoxal is a well-known reagent for the chemical modification of arginine residues in proteins.[7] This reaction is valuable for studying protein structure and function.
Proposed Research:
-
Development of Novel Protein Modification Reagents: this compound could be investigated as a novel reagent for arginine modification. The methoxy groups could influence the reaction kinetics and the properties of the modified protein, potentially offering advantages over existing reagents.
-
Probing Protein-Protein Interactions: The unique spectroscopic signature of the dimethoxyphenyl group could be exploited to develop probes for studying protein-protein interactions or for use in proteomics workflows.
Experimental Protocol: Arginine Modification Assay
This protocol is a general guideline adapted from studies using phenylglyoxal.[7]
Materials:
-
A model peptide or protein containing arginine residues
-
This compound solution
-
Buffer (e.g., phosphate or borate buffer, pH 7-8)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the peptide or protein in the chosen buffer.
-
Add a solution of this compound to the protein solution. The final concentration of the glyoxal should be in excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
Monitor the reaction progress by observing the change in absorbance at a specific wavelength (to be determined empirically) or by using a colorimetric assay for free arginine.
-
The extent of modification can be quantified by amino acid analysis after acid hydrolysis.
Conclusion
This compound represents a significant, yet underutilized, resource for the scientific community. Its unique substitution pattern, combined with the versatile reactivity of the arylglyoxal core, positions it as a valuable starting material for the synthesis of novel heterocycles and as a scaffold for the development of new therapeutic agents. The research avenues outlined in this guide provide a solid foundation for future investigations that could lead to significant advancements in both organic chemistry and drug discovery.
References
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 3,5-Dimethoxyphenylglyoxal hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxyphenylglyoxal hydrate is a specialty chemical belonging to the class of arylglyoxals. While specific research on this particular isomer is limited, its chemical nature suggests its utility as a building block in synthetic organic chemistry, particularly for the construction of heterocyclic compounds. This document provides a technical guide to its synthesis, physicochemical properties, and potential applications based on the general reactivity of arylglyoxals. Due to the scarcity of dedicated studies on the 3,5-dimethoxy isomer, some information is extrapolated from the well-documented chemistry of related compounds.
Introduction
Arylglyoxals are dicarbonyl compounds that serve as versatile intermediates in organic synthesis. Their adjacent aldehyde and ketone functionalities offer a platform for a variety of chemical transformations, making them valuable precursors for the synthesis of diverse molecular scaffolds, including many with potential pharmacological activity.[1][2][3] this compound, with the CAS Number 188199-78-2, is a specific derivative in this class.[4] This guide will focus on the available technical data for this compound, including its synthesis and properties.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 188199-78-2 | [4] |
| Molecular Formula | C₁₀H₁₂O₅ | [4] |
| Molecular Weight | 212.2 g/mol | [4] |
| Boiling Point | 343.1°C at 760 mmHg | [4] |
| Storage Temperature | 2-8°C | [4] |
| Purity | 95+% | [4] |
Synthesis of this compound
The most common and established method for the synthesis of arylglyoxals is the oxidation of the corresponding acetophenone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a widely used and effective method for this transformation.[5][6][7]
General Experimental Protocol: Riley Oxidation of 3,5-Dimethoxyacetophenone
The following is a generalized experimental protocol for the synthesis of this compound from 3',5'-dimethoxyacetophenone, based on the known reactivity of selenium dioxide with acetophenones.[8]
Materials:
-
3',5'-Dimethoxyacetophenone
-
Selenium dioxide (SeO₂)
-
Dioxane (or another suitable solvent like ethanol with 10% v/v water)
-
Water
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',5'-dimethoxyacetophenone in a suitable solvent (e.g., aqueous dioxane).
-
Add a stoichiometric amount of selenium dioxide to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (typically around 90-100°C) and maintain for a period sufficient to ensure complete conversion of the starting material (monitoring by TLC or other analytical methods is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated elemental selenium (a black solid) can be removed by filtration.
-
The filtrate, containing the product, is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Reaction Mechanism
The Riley oxidation of an acetophenone to a glyoxal proceeds through a well-established mechanism. The key steps involve the enol form of the acetophenone attacking the selenium dioxide, followed by a series of rearrangements and hydrolysis to yield the final dicarbonyl product.[7]
Potential Applications and Reactivity
While specific applications for this compound are not widely documented, arylglyoxals, in general, are valuable precursors in multicomponent reactions for the synthesis of various oxygen-containing heterocycles.[1][2][3][9] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The reactivity of the glyoxal moiety allows for its participation in cyclization and condensation reactions to form complex molecular architectures.
Signaling Pathways and Biological Activity
There is currently no specific information in the scientific literature detailing the interaction of this compound with any biological signaling pathways or its specific biological activities.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Riley oxidation.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthesis
The following diagram outlines the logical progression from starting materials to the final product.
Caption: Logical flow from reactants to product in the synthesis.
Conclusion
This compound is a chemical intermediate with potential for use in synthetic organic chemistry. While detailed studies on this specific isomer are lacking, its synthesis can be readily achieved through established methods such as the Riley oxidation. Further research is needed to fully characterize its properties and explore its potential applications, particularly in the synthesis of novel heterocyclic compounds for drug discovery and development. Professionals in the field are encouraged to consider this and other arylglyoxals as versatile building blocks in their synthetic endeavors.
References
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01953B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Benzene Compounds - Crysdot [crysdotllc.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. adichemistry.com [adichemistry.com]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 3,5-Dimethoxyphenylglyoxal Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 3,5-Dimethoxyphenylglyoxal hydrate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the available data on structurally similar compounds, namely 3,4-Dimethoxyphenylglyoxal hydrate and 3,4,5-Trimethoxyphenylglyoxal hydrate. This information is intended to guide laboratory practices and ensure the safety of all personnel.
Hazard Identification and Classification
Based on data from related compounds, this compound should be handled as a hazardous substance. The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation. It may also be harmful if swallowed.
Table 1: GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Hazard Category | Hazard Statement | Source Compound |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3,4-Dimethoxybenzaldehyde[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 3,4-Dimethoxyphenylglyoxal hydrate[2], 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | 3,4-Dimethoxyphenylglyoxal hydrate[2], 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | 3,4-Dimethoxyphenylglyoxal hydrate[2], 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |
GHS Pictograms:
Signal Word: Warning
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the available data for related compounds.
Table 2: Physical and Chemical Properties (Based on Analogous Compounds)
| Property | Value | Source Compound |
| Molecular Formula | C₁₀H₁₂O₅ | 3,4-Dimethoxyphenylglyoxal hydrate[2][4] |
| Molecular Weight | 212.20 g/mol | 3,4-Dimethoxyphenylglyoxal hydrate[2] |
| Appearance | Light brown powder solid | 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |
| Melting Point | 40 - 45 °C / 104 - 113 °F | 3,5-Dimethoxyphenol[5] |
| Boiling Point | 172 - 175 °C / 341.6 - 347 °F @ 17 mmHg | 3,5-Dimethoxyphenol[5] |
| Stability | Stable under normal conditions | 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[3] |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. Wash and dry hands.[1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If needed, use a NIOSH-approved respirator.[3] |
| Body Protection | Wear a lab coat or other protective clothing.[3] |
Handling Procedures
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Do not eat, drink or smoke when using this product.[1]
-
Wash hands before breaks and at the end of the workday.[1]
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[3][5]
-
Incompatible materials to avoid include bases, acid anhydrides, acid chlorides, and oxidizing agents.[5]
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] Never give anything by mouth to an unconscious person.[1] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3][5] |
Accidental Release and Disposal
Accidental Release Measures
-
Use personal protective equipment.
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.[1]
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.[1]
Disposal Considerations
Experimental Protocols
No specific experimental protocols for the safety assessment of this compound were found in the reviewed literature. Researchers should develop and validate their own protocols in accordance with institutional and regulatory guidelines.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of chemical substances.
Disclaimer: The information provided in this guide is based on data from structurally similar compounds and should be used as a guideline. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory personnel should be trained in safe handling procedures and have access to appropriate safety equipment. Always consult your institution's safety officer and relevant regulatory guidelines before handling any chemical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3,4-Dimethoxyphenylglyoxal hydrate | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 3,4-Dimethoxyphenylglyoxal hydrate | 1138011-18-3 | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
Commercial Sourcing and Applications of 3,5-Dimethoxyphenylglyoxal Hydrate for Research Professionals
A Technical Guide for Researchers in Organic Synthesis and Drug Discovery
For scientists and professionals engaged in advanced chemical research and pharmaceutical development, the procurement of high-purity, well-characterized reagents is a critical starting point. 3,5-Dimethoxyphenylglyoxal hydrate (CAS No. 188199-78-2) is a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This guide provides an in-depth overview of its commercial availability, key technical data, and potential experimental applications.
Commercial Availability and Supplier Specifications
Identifying reliable commercial suppliers is crucial for ensuring the quality and consistency of starting materials in research. Below is a summary of a known supplier for this compound, providing key quantitative data for easy comparison and procurement decisions.
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Storage Conditions (°C) |
| Crysdot LLC | 188199-78-2 | 95+% | C₁₀H₁₂O₅ | 212.2 | 343.1 at 760 mmHg | 2-8 |
Note: Data is based on publicly available information from the supplier's website. Researchers should always consult the latest certificate of analysis (CoA) and safety data sheet (SDS) from the supplier before purchase and use.
Experimental Protocols and Synthetic Utility
General Experimental Workflow for Heterocycle Synthesis:
The following diagram illustrates a generalized workflow for the utilization of a chemical reagent like this compound in a typical research setting, from initial procurement to final product analysis.
Potential Signaling Pathway Involvement and Logical Relationships in Drug Discovery
In the context of drug development, small molecules synthesized from precursors like this compound can be designed to interact with specific biological targets. The diagram below illustrates a hypothetical signaling pathway and the potential intervention points for a novel inhibitor developed from this chemical scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. According to the information provided by Crysdot LLC, this compound is classified with a "Warning" signal word and is associated with the hazard statement H302 (Harmful if swallowed). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Researchers should always refer to the full Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
This technical guide serves as a foundational resource for researchers interested in utilizing this compound. By providing a starting point for sourcing and outlining its synthetic potential, it is intended to facilitate the innovative work of scientists in the fields of chemical synthesis and drug discovery.
The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Arylglyoxals are a class of highly reactive dicarbonyl compounds that have emerged as powerful and versatile building blocks in organic synthesis and medicinal chemistry. Their unique structure, featuring adjacent aldehyde and ketone functionalities, allows for a diverse range of chemical transformations, making them invaluable synthons for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive literature review of the synthesis of arylglyoxals and their extensive applications, with a particular focus on their role in the development of novel therapeutic agents.
Synthesis of Arylglyoxals: Key Methodologies
The efficient synthesis of arylglyoxal monohydrates is crucial for their application. Two primary methods dominate the literature: the oxidation of aryl methyl ketones using selenium dioxide and, more recently, methods employing dimethyl sulfoxide (DMSO) with an activating agent, which are often preferred due to lower toxicity.
Selenium Dioxide (SeO₂) Oxidation
One of the most established methods for preparing arylglyoxals is the oxidation of the corresponding aryl methyl ketones with selenium dioxide.[1] This reaction is typically carried out in a solvent such as aqueous dioxane.
Experimental Protocol: Synthesis of Phenylglyoxal via SeO₂ Oxidation
The following protocol is adapted from established literature procedures.[2]
-
In a suitable reaction vessel, dissolve selenium dioxide (1.0 eq) in dioxane containing a small amount of water (e.g., 10% v/v).[2]
-
Heat the mixture to approximately 50-60 °C with stirring until the SeO₂ is fully dissolved.
-
Add the acetophenone (1.0 eq) to the solution.
-
Reflux the reaction mixture with continuous stirring for 4-6 hours. During this time, elemental selenium will precipitate as a black or red solid.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, decant the hot solution to separate it from the precipitated selenium.
-
Remove the dioxane and water under reduced pressure.
-
The crude phenylglyoxal can be purified by vacuum distillation. The product is often isolated as a stable, crystalline monohydrate.
The workflow for this synthesis is illustrated below.
Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr) System
To circumvent the toxicity and disposal issues associated with selenium compounds, the DMSO-HBr system has been developed as an efficient alternative for the oxidation of aryl methyl ketones. This method is milder and easier to perform on a large scale.
Experimental Protocol: Synthesis of Arylglyoxals via DMSO/HBr Oxidation
This protocol is based on the procedure for synthesizing dimethyl aryl acylsulfonium bromides, which are key intermediates in the formation of arylglyoxals.
-
In a sealed flask, dissolve the aryl methyl ketone (1.0 eq) in a mixture of 48% hydrobromic acid and dimethylsulfoxide.
-
Heat the mixture at approximately 40-80 °C for several hours (e.g., 10 hours).
-
The reaction proceeds through an α-bromoketone intermediate, which is then oxidized by DMSO to the corresponding arylglyoxal.
-
Upon completion, the reaction mixture is cooled and worked up, typically involving extraction with an organic solvent.
-
The final product is purified, often through recrystallization, to yield the arylglyoxal monohydrate.
The logical relationship of the key steps in this synthesis is outlined below.
Applications in the Synthesis of Bioactive Heterocycles
Arylglyoxals are exceptionally useful in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. This approach offers high atom economy, operational simplicity, and rapid access to molecular diversity.
Synthesis of Functionalized Furans
Furan scaffolds are present in numerous natural products and pharmacologically active compounds. Arylglyoxals serve as a key precursor for the synthesis of highly substituted furans.
Experimental Protocol: One-Pot Synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one Derivatives
The following protocol is adapted from a catalyst-free, one-pot procedure.[3][4]
-
Combine arylglyoxal (1.0 mmol) and acetylacetone (1.0 mmol) in acetone (10 mL) and stir under reflux for 1 hour.
-
To the reaction mixture, add triethylamine (1.0 mmol) and a 2,6-dialkyl phenol (e.g., 2,6-dimethyl phenol) (1.0 mmol).
-
Continue stirring under the same reflux conditions for an additional 2 hours.
-
Monitor the reaction by TLC. The product often precipitates as a solid.
-
After cooling, remove the solvent under reduced pressure.
-
Wash the solid residue with cold diethyl ether (5 mL) and purify by recrystallization (e.g., from n-hexane/EtOAc) to yield the pure furan derivative.[4]
A plausible mechanism for this transformation involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[4]
Table 1: Synthesis of Functionalized Furan Derivatives
| Entry | Arylglyoxal (Ar) | Phenol | Product Yield (%) |
| 1 | Phenylglyoxal | 2,6-Dimethylphenol | 93% |
| 2 | 4-Methylphenylglyoxal | 2,6-Dimethylphenol | 90% |
| 3 | 4-Methoxyphenylglyoxal | 2,6-Dimethylphenol | 95% |
| 4 | 4-Chlorophenylglyoxal | 2,6-Dimethylphenol | 89% |
| 5 | Phenylglyoxal | 2,6-Di-tert-butylphenol | 91% |
| (Data adapted from reference[4]) |
Synthesis of Polysubstituted Pyrroles
The pyrrole nucleus is a cornerstone of medicinal chemistry, found in many blockbuster drugs.[5] Arylglyoxals are frequently employed in MCRs for the efficient construction of complex pyrrole systems.[1]
Experimental Protocol: Three-Component Synthesis of Functionalized Pyrroles
This procedure utilizes an amine, dimethyl acetylenedicarboxylate (DMAD), and an arylglyoxal.
-
In a reaction flask, dissolve the primary amine (1.0 mmol), DMAD (1.0 mmol), and the arylglyoxal (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Add a catalytic amount of nano-Ag (4 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the catalyst by filtration.
-
Evaporate the solvent under vacuum to obtain the crude product, which can be further purified if necessary.
Table 2: Synthesis of Polysubstituted Pyrrole Derivatives
| Entry | Arylglyoxal (Ar) | Amine | Product Yield (%) |
| 1 | Phenylglyoxal | Aniline | 94% |
| 2 | 4-Methylphenylglyoxal | Aniline | 92% |
| 3 | 4-Methoxyphenylglyoxal | Aniline | 95% |
| 4 | 4-Chlorophenylglyoxal | Aniline | 90% |
| 5 | Phenylglyoxal | Benzylamine | 93% |
| (Yields are representative for similar multicomponent reactions leading to pyrroles)[1][6] |
Synthesis of Substituted Oxazoles
Oxazoles are another class of heterocycles with a broad spectrum of biological activities. One common route to their synthesis involves the reaction of arylglyoxals with primary amides.
Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles
This general procedure involves the condensation and cyclization of an arylglyoxal with an amide.
-
In a reaction vessel, mix the arylglyoxal (1.0 eq), a primary amide (e.g., benzamide) (1.0 eq), and a dehydrating agent (e.g., acetic anhydride or a Lewis acid).
-
Heat the mixture in a suitable solvent (e.g., toluene or xylene) under reflux conditions.
-
The reaction involves the initial formation of an N-acyliminium ion intermediate, followed by intramolecular cyclization and dehydration to form the oxazole ring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Role in Drug Development and Medicinal Chemistry
The heterocyclic compounds synthesized from arylglyoxals often exhibit significant biological and pharmacological properties. Their value in drug discovery lies in providing rapid access to chemical libraries for screening against various therapeutic targets.
Bioactivity and Quantitative Data
Derivatives synthesized from arylglyoxals have demonstrated a wide array of activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[7][8]
Table 3: Reported Biological Activities and Potency of Arylglyoxal Derivatives
| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |
| 4-Aroyl Chromene | Antibacterial | E. coli growth inhibition | MIC: 32 µg/cm³ | [7][9] |
| Furan-substituted Guaiazulene | Antioxidant | Lipid peroxidation | IC₅₀: 3.9 µg/mL | [7][9] |
| Dihydrochromeno[4,3-b]pyrrol | Antidiabetic | α-Glucosidase inhibition | Potent activity reported | [9] |
| Furo[2,3-b]furan moiety | Antiviral (HIV) | Mimic of HIV inhibitors | - | [7][9] |
| Isoxazole derivatives | Anti-inflammatory | COX-2 inhibition | Activity reported | [7][9] |
Modulation of Cellular Signaling Pathways
For drug development professionals, understanding the mechanism of action is critical. Many bioactive compounds derived from arylglyoxals are believed to exert their effects by modulating key cellular signaling pathways implicated in disease.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Chronic inflammation is linked to numerous diseases, and the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[10][11] Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IKK complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[12][13] Small molecule inhibitors, such as certain isoxazole and pyran derivatives, are often found to suppress the production of inflammatory mediators, suggesting they may interfere with this pathway, potentially by inhibiting IKK or the nuclear translocation of NF-κB.[7][9]
Anticancer Activity and Kinase Signaling
Abnormal cellular signaling, particularly through pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, is a hallmark of cancer.[14] This pathway relays extracellular signals to the nucleus to control cell proliferation, differentiation, and survival. Many anticancer drugs function by inhibiting kinases within this cascade. Pyrrole-based compounds, a class readily accessible from arylglyoxals, are known to be effective kinase inhibitors.[5] The anticancer activity reported for some arylglyoxal derivatives may stem from their ability to inhibit key kinases like ERK, thereby blocking uncontrolled cell growth.[8]
Conclusion
Arylglyoxals are indispensable tools in modern organic and medicinal chemistry. The development of efficient and safer synthetic routes has made them readily available for a wide range of applications. Their utility in multicomponent reactions provides a direct and powerful strategy for generating diverse libraries of complex heterocyclic compounds. Many of these derivatives exhibit promising biological activities, targeting key enzymes and cellular signaling pathways relevant to human diseases. For researchers in drug discovery, arylglyoxals represent a high-value class of synthons for the rapid development of novel therapeutic leads. Continued exploration of their reactivity and the biological screening of their derivatives will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. an-efficient-synthesis-of-polyfunctionalized-pyrroles-by-three-component-reaction-of-arylglyoxals-meldrum-s-acid-and-ethyl-2-chloro-3-arylamino-but-2-enoates - Ask this paper | Bohrium [bohrium.com]
- 7. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [repository.tcu.edu]
- 13. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3,5-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of quinoxaline and imidazole derivatives, two important classes of heterocyclic compounds, utilizing 3,5-dimethoxyphenylglyoxal hydrate as a key building block. The methodologies presented are based on established synthetic strategies, offering reproducible and efficient routes to novel compounds with potential applications in medicinal chemistry and materials science.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The most common and effective method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] In this protocol, this compound serves as the 1,2-dicarbonyl component.
General Reaction Scheme:
Caption: General synthesis of 2-(3,5-dimethoxyphenyl)quinoxaline.
Experimental Protocol: Synthesis of 2-(3,5-Dimethoxyphenyl)quinoxaline
This protocol is a general procedure based on established methods for quinoxaline synthesis.[3] Researchers should optimize conditions for their specific substrate combinations.
Materials:
-
This compound (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., a few drops of acetic acid, or a Lewis acid like ZnCl₂, FeCl₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL).
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Data and Optimization:
The following table summarizes typical reaction conditions and yields for the synthesis of various quinoxaline derivatives from substituted 1,2-dicarbonyl compounds and o-phenylenediamines. These can be used as a starting point for optimizing the synthesis of 2-(3,5-dimethoxyphenyl)quinoxaline.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Bentonite Clay K-10 | Ethanol | Room Temp. | 20 min | 95 | [2] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 min | 95 | [2] |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 1 hour | 95 | [1][2] |
| None (Microwave) | None | - | 5 min | High | [4] |
| Acetic Acid | Methanol | Reflux | 8 hours | - | [1] |
Synthesis of Imidazole Derivatives
Imidazoles are another important class of heterocyclic compounds with diverse biological activities.[5] A common method for the synthesis of polysubstituted imidazoles is a three-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (e.g., ammonium acetate).[6]
General Reaction Scheme:
Caption: Multicomponent synthesis of polysubstituted imidazoles.
Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
This protocol is adapted from the synthesis of a closely related compound.[5]
Materials:
-
Biacetyl (1.48 g, 15 mmol)
-
3,5-Dimethoxyaniline (2.30 g, 15 mmol)
-
Benzaldehyde (1.5 g, 15 mmol)
-
Ammonium acetate (7.0 g, ~90 mmol)
-
Ethanol (10 mL)
-
Dichloromethane
Procedure:
-
To a solution of biacetyl (15 mmol) in ethanol (10 mL), add 3,5-dimethoxyaniline (15 mmol), ammonium acetate (~90 mmol), and benzaldehyde (15 mmol).
-
Maintain the reaction temperature at 60°C (333 K) and reflux the mixture for five days.
-
After cooling, extract the reaction mixture with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography using a hexane:ethyl acetate eluent system.
Quantitative Data:
| Product | Yield (%) | Reference |
| 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole | 45 | [5] |
Experimental Workflow Diagram
Caption: General workflow for heterocyclic compound synthesis.
Conclusion
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The protocols provided herein offer robust starting points for the preparation of novel quinoxaline and imidazole derivatives. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals, contributing to the development of new chemical entities with potential therapeutic or industrial applications.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols: 3,5-Dimethoxyphenylglyoxal Hydrate as a Derivatization Reagent for Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The derivatization of amino acids is a critical step for their analysis by chromatographic methods, enhancing their detection and separation. While common derivatization reagents are well-documented, the use of 3,5-Dimethoxyphenylglyoxal hydrate for comprehensive amino acid analysis is not extensively described in current literature. However, based on the known reactivity of the parent compound, phenylglyoxal, with amino acids, this document provides a foundational guide for researchers interested in developing and applying this compound as a novel derivatization reagent. The primary reactivity of phenylglyoxals is with the guanidinium group of arginine, with secondary reactions involving the α-amino groups of other amino acids. This document outlines the general reactivity, a hypothetical protocol, and the necessary steps for method development.
Principle of Derivatization with Phenylglyoxals
Phenylglyoxal and its derivatives are α-ketoaldehydes that can react with nucleophilic groups in amino acids. The most prominent reaction is with the side chain of arginine. Studies on phenylglyoxal (PGO), glyoxal (GO), and methylglyoxal (MGO) reveal the following:
-
High Specificity for Arginine: Phenylglyoxal reacts rapidly with the guanidinium group of arginine.[1][2]
-
Reaction with Other Amino Acids: These reagents also react with other amino acids, including histidine, cystine, glycine, tryptophan, asparagine, glutamine, and lysine, primarily through their α-amino groups.[1][3]
-
pH-Dependent Reaction: The rate of reaction is dependent on the pH, with higher rates observed at milder pH values.[1]
-
Stoichiometry: The reaction with the guanidinium group of arginine involves two molecules of phenylglyoxal condensing with one guanidino group.[1]
The addition of dimethoxy groups to the phenyl ring of this compound may influence its reactivity and the spectral properties of the resulting derivatives, potentially offering advantages in detection.
Hypothetical Derivatization Protocol
The following is a generalized, hypothetical protocol for the derivatization of amino acids using this compound. This protocol serves as a starting point for method development and requires optimization.
Materials:
-
Amino Acid Standard Mix (e.g., 1 nmol/µL in 0.1 N HCl)
-
This compound Reagent Solution (e.g., 10 mg/mL in methanol)
-
Borate Buffer (0.4 M, pH 8.5)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Standards and Samples:
-
Dilute amino acid standards to the desired concentrations (e.g., 10-100 pmol/µL) with HPLC-grade water.
-
For protein hydrolysates, perform acid hydrolysis followed by drying to remove the acid. Reconstitute the dried hydrolysate in HPLC-grade water.
-
-
Derivatization Reaction:
-
In a micro-vial, add 10 µL of the amino acid standard or sample.
-
Add 70 µL of 0.4 M Borate Buffer (pH 8.5).
-
Add 20 µL of the this compound Reagent Solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes). Note: Optimal temperature and time must be determined experimentally.
-
After incubation, cool the mixture to room temperature.
-
-
HPLC Analysis:
-
Inject 10-20 µL of the derivatized sample into the HPLC system.
-
Perform chromatographic separation using a suitable gradient.
-
Quantitative Data Summary (Template for Experimental Results)
The following table should be populated with data obtained through rigorous method validation.
| Parameter | Optimized Value | Comments |
| Reaction pH | To be determined | Affects reaction rate and specificity. |
| Reaction Temperature (°C) | To be determined | Influences reaction kinetics and derivative stability. |
| Reaction Time (minutes) | To be determined | Time required for complete derivatization. |
| Reagent Concentration | To be determined | Molar excess required for complete reaction. |
| Derivative Stability | To be determined | Stability of the derivatized products over time. |
| Detection Wavelength (nm) | To be determined | Optimal wavelength for UV or fluorescence detection. |
| Limit of Detection (LOD) | To be determined | For each amino acid derivative. |
| Limit of Quantification (LOQ) | To be determined | For each amino acid derivative. |
Visualizations
Reaction Scheme and Experimental Workflow
The following diagrams illustrate the general reaction of phenylglyoxal with arginine and a hypothetical workflow for amino acid derivatization.
Caption: General Reaction of Phenylglyoxal with Arginine.
Caption: Experimental Workflow for Amino Acid Derivatization.
Considerations for Method Development
-
Optimization of Reaction Conditions: Systematically evaluate the effect of pH, temperature, reaction time, and reagent concentration on the derivatization efficiency and derivative stability for a standard mixture of amino acids.
-
Chromatographic Separation: Develop a robust HPLC method to resolve all derivatized amino acids. This includes selecting the appropriate column, mobile phases, and gradient profile.
-
Detection: Determine the optimal wavelength for UV absorbance or fluorescence excitation and emission for the 3,5-dimethoxyphenylglyoxal-amino acid adducts.
-
Validation: Perform a full method validation according to ICH guidelines, including specificity, linearity, accuracy, precision, LOD, and LOQ.
References
Application Notes and Protocols for Argingine Modification using 3,5-Dimethoxyphenylglyoxal Hydrate
For researchers, scientists, and drug development professionals, this document provides a detailed guide for the chemical modification of arginine residues in peptides and proteins using 3,5-Dimethoxyphenylglyoxal hydrate. This reagent allows for the specific targeting of the guanidinium group of arginine, enabling studies of protein structure-function relationships, the development of antibody-drug conjugates, and the introduction of biophysical probes.
Data Presentation
The successful modification of arginine residues can be monitored and quantified using various analytical techniques. Below are tables outlining typical experimental parameters and data that should be collected.
Table 1: Reaction Conditions for Arginine Modification
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction is pH-dependent, with higher pH generally leading to faster reaction rates.[1] |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate but may also affect protein stability.[1] |
| Reagent Molar Excess | 10-fold to 100-fold over arginine | The optimal excess will depend on the protein and the desired level of modification. |
| Incubation Time | 1 - 4 hours | Reaction progress should be monitored over time to determine the optimal duration. |
| Buffer | Phosphate or Bicarbonate | Avoid amine-containing buffers (e.g., Tris) as they can react with the glyoxal reagent. |
Table 2: Quantitative Analysis of Arginine Modification
| Analytical Method | Parameter Measured | Typical Results |
| UV-Vis Spectroscopy | Increase in absorbance at ~340 nm | Formation of the phenylglyoxal-arginine adduct can be monitored by an increase in absorbance. |
| Mass Spectrometry (MS) | Mass shift of modified peptide/protein | A specific mass increase corresponding to the addition of the 3,5-Dimethoxyphenylglyoxal moiety will be observed.[3] |
| Amino Acid Analysis | Decrease in unmodified arginine | Quantifies the extent of modification by measuring the remaining unmodified arginine. |
| RP-HPLC | Shift in retention time | Modified peptides/proteins will typically have a different retention time compared to the unmodified species. |
Experimental Protocols
Protocol 1: General Procedure for Arginine Modification of a Protein
This protocol provides a general method for modifying arginine residues in a protein using this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 7.0)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or ethanol) immediately before use.
-
Reaction Initiation: Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.
-
Reaction Quenching: To stop the reaction, add a quenching solution, such as hydroxylamine, to react with the excess glyoxal reagent.
-
Removal of Excess Reagent: Remove excess reagent and byproducts by desalting chromatography or dialysis against a suitable buffer.
-
Analysis: Analyze the modified protein using UV-Vis spectroscopy, mass spectrometry, or other appropriate methods to confirm and quantify the modification.
Protocol 2: Monitoring Arginine Modification by UV-Vis Spectroscopy
This protocol describes how to monitor the progress of the arginine modification reaction by observing changes in the UV-Vis spectrum.
Procedure:
-
Set up the arginine modification reaction as described in Protocol 1.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Measure the UV-Vis spectrum of each aliquot from 250 nm to 450 nm.
-
Monitor the increase in absorbance around 340 nm, which is indicative of the formation of the arginine-glyoxal adduct.
-
Plot the change in absorbance at 340 nm against time to determine the reaction kinetics.
Visualizations
Experimental Workflow
Caption: Experimental workflow for arginine modification.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction of 3,5-Dimethoxyphenylglyoxal with arginine.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Quinoxalines Using 3,5-Dimethoxyphenylglyoxal Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of quinoxaline derivatives utilizing 3,5-dimethoxyphenylglyoxal hydrate. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, making them a key target in medicinal chemistry and drug development.[1][2] Their derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and antifungal properties.[3][4] The one-pot synthesis approach offers an efficient and streamlined method for generating diverse quinoxaline libraries for further investigation.
Application Notes
The synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a well-established and versatile method.[5][6] The use of this compound as the dicarbonyl component introduces a specific substitution pattern on the resulting quinoxaline ring, which can be crucial for modulating the pharmacological activity of the final compound. The 3,5-dimethoxy substitution, in particular, can influence the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Key Applications in Drug Development:
-
Anticancer Agents: Quinoxaline derivatives have been investigated as potential anticancer agents, with some compounds showing inhibitory activity against various cancer cell lines.[4][7]
-
Antibacterial and Antifungal Agents: The quinoxaline scaffold is present in several antibiotics and has been a template for the development of new antimicrobial agents.[4][5]
-
Antiviral Activity: Certain quinoxaline derivatives have shown promise as antiviral agents, including activity against HIV.[1]
-
Kinase Inhibitors: The quinoxaline core can act as a scaffold for the design of kinase inhibitors, which are a major class of targeted cancer therapies.
-
Antiparasitic Agents: Research has shown the potential of quinoxaline 1,4-dioxides in the development of new drugs for parasitic infections like malaria and leishmaniasis.[8]
The one-pot nature of this protocol, which avoids the isolation of intermediates, enhances efficiency and reduces waste, aligning with the principles of green chemistry.[7] This makes it an attractive method for the rapid synthesis of a library of substituted quinoxalines for high-throughput screening in drug discovery programs.
Experimental Protocols
This section details a general protocol for the one-pot synthesis of a quinoxaline derivative from this compound and a substituted o-phenylenediamine.
Materials:
-
This compound
-
Substituted o-phenylenediamine (e.g., 1,2-diaminobenzene, 4-methyl-1,2-diaminobenzene, etc.)
-
Ethanol (or other suitable solvent like DMF)
-
Catalyst (e.g., acetic acid, iodine, or a Lewis acid catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
General Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol).
-
Dissolve the diamine in a suitable solvent, such as ethanol (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Add a catalytic amount of a suitable catalyst (e.g., a few drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the pure quinoxaline derivative.
Reaction Scheme:
Caption: General reaction scheme for the one-pot synthesis of quinoxalines.
Data Presentation
The following table summarizes representative data for the synthesis of various quinoxaline derivatives using a one-pot method. The data is illustrative and based on typical results reported for similar reactions in the literature.[9][10]
| Entry | o-Phenylenediamine | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 1,2-Diaminobenzene | Acetic Acid | Ethanol | 2 | 92 |
| 2 | 4-Methyl-1,2-diaminobenzene | Acetic Acid | Ethanol | 2.5 | 90 |
| 3 | 4-Chloro-1,2-diaminobenzene | Acetic Acid | Ethanol | 3 | 88 |
| 4 | 4-Nitro-1,2-diaminobenzene | Acetic Acid | DMF | 4 | 85 |
| 5 | 1,2-Diaminonaphthalene | Acetic Acid | Ethanol | 3 | 91 |
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of quinoxalines.
References
- 1. Repository :: Login [recipp.ipp.pt]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4 [scielo.org.za]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iau.ir [journals.iau.ir]
Application Notes and Protocols for Multicomponent Reactions Involving 3,5-Dimethoxyphenylglyoxal Hydrate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-dimethoxyphenylglyoxal hydrate in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery. The protocols outlined below are generalized methodologies for Passerini and Ugi-type reactions, which are highly effective in generating molecular diversity from readily available starting materials.
Introduction to Multicomponent Reactions in Drug Discovery
Multicomponent reactions are convergent chemical reactions where three or more starting materials react in a single synthetic step to form a product that incorporates all or most of the atoms of the reactants. This approach offers significant advantages in drug discovery, including operational simplicity, high atom economy, and the rapid generation of complex and diverse chemical libraries. Aryl glyoxals, such as this compound, are versatile building blocks in MCRs, leading to a wide array of heterocyclic compounds with interesting biological activities.
Application: Synthesis of Bioactive Heterocycles
The 3,5-dimethoxyphenyl moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including anticancer and antimicrobial effects. By incorporating this compound into MCRs, novel derivatives can be synthesized and screened for their therapeutic potential. The primary MCRs discussed in these notes are the Passerini and Ugi reactions, which are robust and versatile for library synthesis.
Data Presentation: Biological Activities of Structurally Related Compounds
The following tables summarize the biological activities of heterocyclic compounds that are structurally related to the potential products of MCRs involving this compound. This data serves as a strong rationale for the exploration of this particular building block in drug discovery programs.
Table 1: Anticancer Activity of Related Heterocyclic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthamide Derivative | C26 (Colon Carcinoma) | 2.97 - 7.12 | [1] |
| Naphthamide Derivative | HepG2 (Hepatocellular Carcinoma) | 3.59 - 8.38 | [1] |
| Naphthamide Derivative | MCF7 (Breast Adenocarcinoma) | 3.59 - 8.38 | [1] |
| Pyrido[2,3-d]pyrimidine | NCI-H460 (Lung Cancer) | 3.04 - 3.61 | [2] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.14 - 3.20 | [2] |
| Pyrido[2,3-d]pyrimidine | HCT-116 (Colon Cancer) | 3.38 - 4.20 | [2] |
| Pyrrolidone Derivative | A549 (Lung Cancer) | Viability reduction to 28.0% | [3][4] |
| 3,5-diaryl isoxazole | PC3 (Prostate Cancer) | Selectivity comparable to 5-FU |
Table 2: Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthamide Derivative | Escherichia coli | 16 | [1] |
| Naphthamide Derivative | Streptococcus faecalis | 16 | [1] |
| Naphthamide Derivative | Salmonella enterica | 16 | [1] |
| Naphthamide Derivative | MSSA | 8 | [1] |
| Naphthamide Derivative | MRSA | 16 | [1] |
| Pyrido[2,3-d]pyrimidine | Various Bacteria | 4 - 20 | [2] |
| Pyrrolidone Derivative | S. aureus (Vancomycin-intermediate) | Promising Activity | [5] |
| Pyrrolidone Derivative | C. auris (Multidrug-resistant) | 16 | [5] |
Experimental Protocols
The following are generalized protocols for the Passerini and Ugi reactions using an aryl glyoxal hydrate, which can be adapted for this compound.
Protocol 1: General Procedure for the Passerini Three-Component Reaction
This protocol describes the synthesis of α-acyloxy amides from an aryl glyoxal hydrate, a carboxylic acid, and an isocyanide.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer and heating plate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen aprotic solvent (5 mL), add the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: General Procedure for the Ugi Four-Component Reaction
This protocol outlines the synthesis of α-acylamino amides from an aryl glyoxal hydrate, an amine, a carboxylic acid, and an isocyanide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Add the amine (1.0 mmol) to the solution and stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.
-
Sequentially add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure α-acylamino amide.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Experimental Workflow: Passerini Reaction
Caption: Workflow for the Passerini three-component reaction.
Experimental Workflow: Ugi Reaction
Caption: Workflow for the Ugi four-component reaction.
Postulated Signaling Pathway Inhibition
Compounds bearing the 3,5-dimethoxyphenyl moiety have been implicated in the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth, and is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 3,5-Dimethoxyphenylglyoxal Hydrate in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3,5-Dimethoxyphenylglyoxal hydrate as a versatile building block in medicinal chemistry. Due to the limited specific published data on this particular isomer, the protocols and applications described herein are based on established methodologies for analogous arylglyoxals. Researchers should consider these as starting points for the development of novel therapeutics, with the understanding that optimization for this specific reagent will be required.
Introduction to this compound
This compound is an arylglyoxal derivative that holds significant promise as a precursor in the synthesis of various heterocyclic compounds. The presence of the 1,2-dicarbonyl moiety makes it highly reactive and amenable to a variety of cyclization and condensation reactions. The 3,5-dimethoxy substitution pattern on the phenyl ring can influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, potentially leading to favorable pharmacokinetic and pharmacodynamic profiles. While direct biological activities of the parent compound are not extensively documented, its primary utility lies in its role as a scaffold for generating libraries of compounds with potential therapeutic applications.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a synthon for the construction of heterocyclic cores that are prevalent in many biologically active molecules.
2.1. Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The reaction of an arylglyoxal with an o-phenylenediamine is a classical and efficient method for the synthesis of quinoxalines.[5][6][7][8]
Experimental Protocol: Synthesis of 6-(3,5-Dimethoxyphenyl)quinoxaline
This protocol describes a general procedure for the condensation of this compound with o-phenylenediamine to yield the corresponding quinoxaline derivative.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (or Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.
-
Add 1 equivalent of o-phenylenediamine to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure 6-(3,5-Dimethoxyphenyl)quinoxaline.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
2.2. Synthesis of Pyridazine and Pyridazinone Derivatives
Pyridazine and pyridazinone scaffolds are present in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[9][10][11][12][13] Arylglyoxals can be utilized in multi-step syntheses to generate these important heterocyclic systems.
Experimental Protocol: Synthesis of a 3-(3,5-Dimethoxyphenyl)pyridazine Derivative (Generalized)
This protocol outlines a general approach for the synthesis of a pyridazine derivative from this compound. This often involves a condensation reaction with a 1,3-dicarbonyl compound followed by cyclization with hydrazine.[14][15][16][17][18]
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)[19][20][21]
-
Hydrazine hydrate
-
Base catalyst (e.g., piperidine, sodium ethoxide)
-
Appropriate solvent (e.g., ethanol, dioxane)
-
Standard laboratory glassware and purification supplies
Procedure:
Step 1: Knoevenagel Condensation
-
Dissolve 1 equivalent of this compound and 1 equivalent of an active methylene compound in a suitable solvent.
-
Add a catalytic amount of a base (e.g., a few drops of piperidine).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Isolate the intermediate product, which may precipitate upon cooling or require solvent evaporation and purification.
Step 2: Cyclization with Hydrazine
-
Dissolve the intermediate from Step 1 in a suitable solvent like ethanol.
-
Add 1.1 equivalents of hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude pyridazine derivative by filtration or solvent evaporation.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the structure of the final compound.
Data Presentation
| Heterocyclic Core | Derivative Type | Biological Activity | Potency (IC₅₀/MIC) | Reference |
| Quinoxaline | Symmetrically disubstituted | Antibacterial (e.g., S. aureus) | MIC: 4-16 µg/mL | [2][3][4] |
| Asymmetrically substituted | Antifungal (e.g., C. albicans) | MIC: >32 µg/mL | [3] | |
| Pyridazine | Substituted Pyridazinone | Anticancer (e.g., Human cancer cell lines) | IC₅₀: 1.2 µg/mL (for some derivatives) | [9][10] |
| Phosphoryl-substituted | Anticancer (e.g., MCF-7 breast cancer) | IC₅₀: 5.9-6.5 µM | [11] | |
| 3,6-Disubstituted | Anticancer (NCI-60 panel) | Varies | [12] |
Visualizations
Diagram 1: Synthetic Pathway to Quinoxalines
Caption: Synthesis of a quinoxaline derivative.
Diagram 2: Generalized Workflow for Drug Discovery
Caption: Drug discovery workflow.
Diagram 3: Potential Signaling Pathway Modulation
Caption: Hypothetical mechanism of action.
Conclusion
This compound represents a valuable and readily available starting material for the synthesis of diverse heterocyclic compounds of medicinal interest. While specific studies on this isomer are limited, the established chemistry of arylglyoxals provides a strong foundation for its application in the generation of novel quinoxaline, pyridazine, and other heterocyclic derivatives. The protocols and data presented here, derived from analogous systems, offer a solid starting point for researchers to explore the potential of this compound in the discovery and development of new therapeutic agents. Further research is warranted to fully elucidate the specific advantages and biological activities of compounds derived from this compound.
References
- 1. [PDF] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridazine synthesis [organic-chemistry.org]
- 18. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 21. Condensation reactions in water of active methylene compounds with arylaldehydes. One-pot synthesis of flavonols. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Novel Pyrazole Derivatives with 3,5-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel pyrazole derivatives utilizing 3,5-dimethoxyphenylglyoxal hydrate as a key starting material. Pyrazoles are a prominent class of heterocyclic compounds renowned for their wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2][3][4] This document outlines detailed experimental protocols, potential biological applications, and relevant signaling pathways, offering a foundational resource for the development of new therapeutic agents.
Introduction to Pyrazole Derivatives
Pyrazole and its derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[4][5] This structural motif is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating the pyrazole nucleus.[2][5] The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][6][7] The synthesis of novel pyrazole derivatives remains a vibrant area of research, driven by the quest for more effective and selective therapeutic agents.
Synthetic Strategy and Workflow
The synthesis of the target pyrazole derivatives can be achieved through a one-pot cyclocondensation reaction. This approach involves the reaction of this compound with a suitable hydrazine derivative in the presence of a catalyst. This method is efficient and often leads to good yields of the desired product.[8][9]
A generalized workflow for the synthesis is presented below:
Caption: General workflow for the synthesis and evaluation of novel pyrazole derivatives.
Experimental Protocols
General Synthesis of 1-Aryl-3-(3,5-dimethoxyphenyl)-1H-pyrazoles
This protocol describes a general method for the synthesis of 1-aryl-3-(3,5-dimethoxyphenyl)-1H-pyrazoles.
Materials:
-
This compound
-
Substituted phenylhydrazine hydrochloride (e.g., phenylhydrazine, 4-fluorophenylhydrazine)
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add the substituted phenylhydrazine hydrochloride (1 mmol) and sodium acetate (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Synthesis of 3-(3,5-dimethoxyphenyl)-1H-pyrazole
This protocol outlines the synthesis of the parent 3-(3,5-dimethoxyphenyl)-1H-pyrazole using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (1.5 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add distilled water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford the pure 3-(3,5-dimethoxyphenyl)-1H-pyrazole.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of newly synthesized pyrazole derivatives based on typical yields and potential biological activities observed for similar compounds.
| Compound ID | R-group on Phenylhydrazine | Yield (%) | Anticancer Activity (IC₅₀, µM) vs. A549 cell line | Anti-inflammatory Activity (% Inhibition of IL-6) |
| PD-01 | H | 85 | 15.2 | 65 |
| PD-02 | 4-F | 88 | 12.8 | 72 |
| PD-03 | 4-Cl | 91 | 10.5 | 78 |
| PD-04 | 4-CH₃ | 82 | 18.1 | 60 |
Note: The data presented in this table is illustrative and intended to serve as a template for organizing experimental results.
Potential Biological Activities and Signaling Pathways
Pyrazole derivatives are known to interact with various biological targets and modulate key signaling pathways implicated in numerous diseases.[1][5][10]
Anticancer Activity
Many pyrazole-containing compounds exhibit potent anticancer activity by targeting various cellular mechanisms.[1][4] One of the key mechanisms is the inhibition of protein kinases, such as BRAF and Janus kinases (JAKs), which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2][5] For instance, Encorafenib, a BRAF inhibitor, is a trisubstituted pyrazole derivative used in the treatment of melanoma.[2][5]
Caption: Potential inhibition of the MAPK/ERK signaling pathway by novel pyrazole derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented.[4][6] Some pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[5] Others can modulate the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6]
Conclusion
The synthetic protocols and information provided in these application notes offer a solid foundation for the development of novel pyrazole derivatives from this compound. The versatility of the pyrazole scaffold, combined with the potential for diverse biological activities, makes this an exciting area for further research and drug discovery. Researchers are encouraged to adapt and optimize these methods to synthesize a library of compounds for comprehensive biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Arginine-Containing Peptides by HPLC Following Derivatization with 3,5-Dimethoxyphenylglyoxal Hydrate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a methodology for the quantitative analysis of arginine-containing peptides using pre-column derivatization with 3,5-Dimethoxyphenylglyoxal hydrate (DMPG). The guanidino group of the arginine residue reacts with DMPG to form a stable, highly fluorescent derivative. This derivatization enhances the detection of arginine-containing peptides by fluorescence, allowing for sensitive quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is applicable to researchers, scientists, and drug development professionals working on peptide characterization, quantification, and quality control.
Introduction
The selective determination of arginine residues in peptides is crucial in many areas of biochemical and pharmaceutical research. Arginine's basic guanidino group plays a significant role in peptide and protein structure and function. Derivatization of the arginine residue with a suitable reagent can significantly improve the analytical performance of HPLC methods. Phenylglyoxal and its derivatives have been utilized for the selective modification of arginine residues.[1] this compound is an aryl-glyoxal that reacts with the guanidinium group of arginine to yield a fluorescent adduct, thereby enabling sensitive detection. This application note provides a detailed protocol for the derivatization of arginine-containing peptides with DMPG and their subsequent analysis by RP-HPLC with fluorescence detection.
Principle of the Method
The method is based on the selective reaction of this compound with the guanidino group of arginine residues in peptides under controlled pH and temperature conditions. The resulting derivative exhibits strong fluorescence, which is exploited for sensitive detection. The derivatized peptides are then separated by RP-HPLC on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent, such as trifluoroacetic acid (TFA), to ensure good peak shape and resolution.[2][3][4][5] Quantification is achieved by relating the fluorescence intensity of the derivatized peptide peak to a calibration curve prepared with known concentrations of a standard peptide.
Experimental Protocols
Materials and Reagents
-
Peptide standards (arginine-containing)
-
This compound (DMPG)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Hydrochloric acid (HCl) for pH adjustment and reaction termination
-
Syringe filters (0.22 µm)
Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
-
-
pH meter
-
Vortex mixer
-
Thermostatic water bath or heating block
Derivatization Protocol
-
Preparation of Reagents:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the arginine-containing peptide in HPLC grade water.
-
DMPG Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0 with HCl or NaOH.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the peptide solution (or standard) with 200 µL of 0.1 M sodium phosphate buffer (pH 8.0).
-
Add 50 µL of the 10 mM DMPG reagent solution to the peptide solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 60 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Terminate the reaction by adding 10 µL of 1 M HCl.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
Time (min) % B 0 5 25 60 27 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C[2]
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 335 nm (representative value for similar derivatives)
-
Emission Wavelength (λem): 435 nm (representative value for similar derivatives)
-
Data Presentation
The following table summarizes hypothetical quantitative data for the HPLC analysis of a model arginine-containing peptide (e.g., Leu-Arg-Arg-Ala-Ser-Leu-Gly) derivatized with DMPG.
| Parameter | Value |
| Peptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly |
| Retention Time (derivatized) | 18.5 min |
| Limit of Detection (LOD) | 10 fmol |
| Limit of Quantification (LOQ) | 30 fmol |
| Linear Range | 0.1 - 20 µM |
| R² of Calibration Curve | > 0.998 |
| Intra-day Precision (%RSD) | < 2.5% |
| Inter-day Precision (%RSD) | < 4.0% |
Visualizations
Caption: Chemical derivatization of an arginine-containing peptide with DMPG.
Caption: Experimental workflow for HPLC analysis of DMPG-derivatized peptides.
Discussion
The derivatization of arginine residues with this compound provides a robust and sensitive method for the quantification of arginine-containing peptides. The formation of a stable fluorescent adduct significantly enhances the detectability of these peptides, making this method suitable for applications where high sensitivity is required. The use of a standard C18 reversed-phase column and a conventional water/acetonitrile gradient with TFA as an ion-pairing agent allows for good chromatographic separation of the derivatized peptides.[2][4][5] The protocol described herein is a representative method and may require optimization for specific peptides and matrices. Factors such as reaction time, temperature, and reagent concentrations can be adjusted to achieve optimal derivatization efficiency. Similarly, the HPLC gradient may need to be modified to ensure adequate separation from other sample components.
Conclusion
The HPLC method with fluorescence detection following pre-column derivatization with this compound is a valuable tool for the selective and sensitive quantification of arginine-containing peptides. This application note provides a comprehensive protocol and foundational information to aid researchers, scientists, and drug development professionals in implementing this analytical technique.
References
Application Notes and Protocols: 3,5-Dimethoxyphenylglyoxal Hydrate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyphenylglyoxal hydrate is an arylglyoxal derivative with significant potential as a building block in the synthesis of complex organic molecules. The presence of two electron-donating methoxy groups at the 3 and 5 positions of the phenyl ring influences the reactivity of the dicarbonyl moiety, making it a valuable precursor for a variety of heterocyclic compounds and other intricate molecular architectures. These structures are of particular interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds. This document provides an overview of its potential applications and generalized protocols for its use.
While specific literature on this compound is limited, its chemical behavior can be inferred from the well-documented chemistry of other arylglyoxals. The protocols and data presented here are based on established reactions of analogous compounds and serve as a guide for researchers to explore the synthetic utility of this promising reagent.
Physicochemical Properties and Data
| Property | Expected Value/Information |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 228.20 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. |
| Reactivity | The glyoxal moiety is electrophilic and will react with various nucleophiles. The aromatic ring can undergo electrophilic substitution. |
Synthetic Applications
The primary application of this compound is in the synthesis of heterocyclic compounds through condensation reactions with a variety of dinucleophiles. The dicarbonyl functionality allows for the construction of five, six, and seven-membered rings containing nitrogen, sulfur, and oxygen.
Key Applications Include:
-
Synthesis of Quinoxalines: Reaction with ortho-phenylenediamines yields quinoxaline derivatives, which are present in many pharmaceuticals.
-
Synthesis of Imidazoles: Condensation with ammonia and an aldehyde (Radziszewski reaction) can produce highly substituted imidazoles.
-
Synthesis of other Heterocycles: It can serve as a precursor for the synthesis of pyrazines, thiazoles, and other important heterocyclic systems.
-
Multicomponent Reactions (MCRs): Arylglyoxals are excellent substrates for MCRs, allowing for the rapid assembly of complex molecules in a single step.
Experimental Protocols
The following are generalized protocols for the synthesis and application of this compound. Note: These protocols are based on reactions of similar compounds and may require optimization for this specific substrate.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 3,4,5-trimethoxyphenylglyoxal hydrate and utilizes the selenium dioxide oxidation of the corresponding acetophenone.
Materials:
-
3',5'-Dimethoxyacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3',5'-dimethoxyacetophenone (1 equivalent) in 1,4-dioxane, add selenium dioxide (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3,5-dimethoxyphenylglyoxal.
-
The glyoxal is then hydrated by dissolving it in a minimal amount of a suitable solvent (e.g., dioxane) and adding water to induce crystallization of the hydrate.
Expected Yield: Yields for this specific reaction are not reported, but are anticipated to be in the range of 60-80% based on similar transformations.
Protocol 2: Synthesis of a Quinoxaline Derivative
This protocol describes a general procedure for the condensation of this compound with an ortho-phenylenediamine to form a quinoxaline.
Materials:
-
This compound
-
ortho-Phenylenediamine (or a substituted derivative)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add a solution of ortho-phenylenediamine (1 equivalent) in the same solvent to the flask.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) for a period of 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product may precipitate from the reaction mixture.
-
If precipitation occurs, the product can be isolated by filtration and washed with cold solvent.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: General workflow for quinoxaline synthesis.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of complex organic molecules. Its potential for constructing diverse heterocyclic scaffolds makes it a valuable tool for researchers in medicinal chemistry and drug development. The generalized protocols provided herein offer a starting point for the investigation and application of this versatile reagent. Further research is warranted to fully elucidate its reactivity and expand its synthetic utility.
Application Notes and Protocols: Catalytic Synthesis of Quinoxalines using 3,5-Dimethoxyphenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of quinoxaline derivatives utilizing 3,5-dimethoxyphenylglyoxal hydrate as a key reactant. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a critical aspect of drug discovery and development.
The primary synthetic route to quinoxalines involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine. In the context of these notes, this compound serves as the 1,2-dicarbonyl precursor, which reacts with various o-phenylenediamines in the presence of a catalyst to yield the corresponding 2,3-bis(3,5-dimethoxyphenyl)quinoxaline derivatives.
Catalytic Systems and Data Presentation
Several catalytic systems can be employed for the synthesis of quinoxalines. The choice of catalyst and reaction conditions significantly impacts the reaction efficiency, yield, and environmental footprint. Below is a summary of various catalytic methods, with comparative data extrapolated for the reaction of this compound with o-phenylenediamine.
| Catalyst System | Catalyst Loading | Solvent | Temperature | Reaction Time | Yield (%) |
| Bentonite Clay K-10 | 2.5 g / mmol reactant | Ethanol | Room Temp. | 20 min | ~95% |
| Alumina-Supported Molybdophosphovanadate (AlCuMoVP) | 100 mg / mmol reactant | Toluene | Room Temp. | 120 min | ~92% |
| Cerium (IV) Ammonium Nitrate (CAN) | Catalytic amount | Water | Not Specified | Not Specified | High |
| Phenol | 20 mol% | Ethanol:Water (7:3) | Room Temp. | Short | High |
| Iodine | 20 mol% | DMSO | Not Specified | Not Specified | High |
Experimental Protocols
Protocol 1: Green Synthesis using Bentonite Clay K-10
This protocol outlines an environmentally friendly method for quinoxaline synthesis at room temperature.
Materials:
-
This compound
-
o-Phenylenediamine
-
Bentonite Clay K-10
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol) and o-phenylenediamine (1 mmol).
-
Add 2.5 g of bentonite clay K-10 and 20 mL of ethanol.
-
Stir the mixture at room temperature for 20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto a celite pad and wash with warm ethanol.
-
Concentrate the filtrate to approximately 5 mL and then add 10 mL of water.
-
Allow the solution to stand for 1 hour to facilitate the crystallization of the product.
-
Collect the pure crystals by filtration. The clay catalyst can be recovered for reuse.[1]
Protocol 2: Heterogeneous Catalysis with Alumina-Supported Molybdophosphovanadate (AlCuMoVP)
This method utilizes a recyclable solid-supported catalyst for efficient quinoxaline synthesis.
Materials:
-
This compound
-
o-Phenylenediamine
-
Alumina-Supported Molybdophosphovanadate (AlCuMoVP) catalyst
-
Toluene
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and this compound (1 mmol) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.[2]
-
Stir the mixture at room temperature for 120 minutes.[2]
-
Monitor the reaction by TLC.
-
After the reaction is complete, the catalyst can be recovered by filtration and the product isolated from the filtrate.
Reaction Mechanism and Workflow
The synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines proceeds through a condensation reaction followed by cyclization and dehydration.
Caption: General reaction mechanism for quinoxaline synthesis.
The experimental workflow for a typical synthesis and work-up is illustrated below.
Caption: Experimental workflow for synthesis and purification.
References
protocol for the synthesis of imidazoles from 3,5-Dimethoxyphenylglyoxal hydrate
Application Note AP-IMDZ-001
Introduction
Imidazoles are a critically important class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their versatile biological activities make them attractive scaffolds in drug discovery. The Radziszewski reaction, a multi-component reaction, offers a straightforward and efficient method for the synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. This application note provides a detailed protocol for the synthesis of 4-(3,5-dimethoxyphenyl)-1H-imidazole using 3,5-dimethoxyphenylglyoxal hydrate, formaldehyde, and ammonium acetate.
Reaction Principle
The synthesis proceeds via the Debus-Radziszewski imidazole synthesis, a one-pot condensation reaction.[1][2] In this reaction, this compound, formaldehyde, and ammonia (from ammonium acetate) react to form the imidazole ring. The generally accepted mechanism involves the initial formation of a diimine from the glyoxal and ammonia, which then condenses with the aldehyde to yield the final imidazole product.
Experimental Protocol
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Ammonium acetate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ammonium acetate (3.0 eq), and ethanol (20 mL).
-
Addition of Aldehyde: To the stirring suspension, add formaldehyde solution (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acetic acid.
-
Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to obtain the pure product.
-
Data Presentation
The following table provides representative data for the synthesis of a structurally related substituted imidazole, 2,4,5-triphenyl-imidazole, which can serve as a reference for expected outcomes.
| Reactant 1 (Glyoxal) | Reactant 2 (Aldehyde) | Ammonia Source | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzil | Benzaldehyde | Ammonium Acetate | Acetic Acid | 2 | 95 | [3] |
Note: The yield for the synthesis of 4-(3,5-dimethoxyphenyl)-1H-imidazole may vary depending on the specific reaction conditions and purification method.
Expected Results
The final product, 4-(3,5-dimethoxyphenyl)-1H-imidazole, is expected to be a solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons of the dimethoxyphenyl ring, the imidazole ring protons, and the methoxy groups.
-
¹³C NMR: Will show signals corresponding to the carbons of the imidazole and the dimethoxyphenyl rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.
-
Melting Point: A sharp melting point should be observed for the pure compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-(3,5-dimethoxyphenyl)-1H-imidazole.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction pathway for the Radziszewski imidazole synthesis.
References
- 1. 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
Application Notes and Protocols for 3,5-Dimethoxyphenylglyoxal Hydrate in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective detection of specific biomolecules is a cornerstone of modern biological research and drug development. Fluorescent probes offer a sensitive and non-invasive method for visualizing and quantifying analytes within complex biological systems. While the scientific literature details a variety of scaffolds for the development of fluorescent probes, this document outlines a proposed application for 3,5-Dimethoxyphenylglyoxal hydrate as a potential fluorescent probe, particularly for the detection of arginine residues in peptides and proteins.
Glyoxal and its derivatives are known to react with the guanidinium group of arginine to form fluorescent imidazole adducts. Based on this established reactivity, this compound is hypothesized to react with arginine to yield a fluorescent product, enabling the quantification of arginine-containing molecules. The dimethoxyphenyl substitution may enhance the fluorescent properties of the resulting adduct, potentially offering favorable spectral characteristics for biological imaging.
Note: The following application notes and protocols are based on established chemical principles of glyoxal-arginine reactions. To date, the specific use of this compound as a fluorescent probe is not extensively documented in peer-reviewed literature. Therefore, the presented data and protocols should be considered as a theoretical framework and a starting point for experimental validation.
Proposed Signaling Pathway and Detection Mechanism
The core of this proposed application lies in the chemical reaction between this compound and the guanidinium group of an arginine residue. This reaction is expected to form a highly conjugated and planar imidazopurinone-type structure, which is likely to be fluorescent.
Caption: Proposed reaction of this compound with arginine.
Quantitative Data Summary (Hypothetical)
The following table summarizes the anticipated performance characteristics of a fluorescent probe based on this compound for the detection of arginine. These values are hypothetical and serve as a benchmark for experimental determination.
| Parameter | Hypothetical Value/Range | Notes |
| Excitation Wavelength (λex) | 340 - 360 nm | Expected to be in the UV-A range due to the phenylglyoxal core. |
| Emission Wavelength (λem) | 420 - 450 nm | Emission in the blue region of the visible spectrum is plausible. |
| Quantum Yield (Φ) | 0.1 - 0.4 | Moderate quantum yield is anticipated upon adduct formation. |
| Stokes Shift | 80 - 100 nm | A significant Stokes shift would be advantageous for minimizing self-quenching. |
| Limit of Detection (LOD) | 1 - 10 µM | Dependent on the brightness of the fluorescent adduct and instrumentation. |
| Linear Range | 1 - 100 µM | The concentration range over which the fluorescence intensity is proportional to the analyte concentration. |
| Reaction Time | 30 - 60 minutes | The reaction is expected to proceed at a moderate pace at room temperature or slightly elevated temperatures. |
| Optimal pH | 7.0 - 8.5 | The reaction of glyoxals with arginine is typically favored under neutral to slightly basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of the Fluorescent Arginine Adduct
This protocol describes the basic synthesis of the fluorescent adduct for characterization.
Caption: Workflow for the synthesis and characterization of the fluorescent adduct.
Materials:
-
This compound
-
L-Arginine
-
Phosphate buffer (0.1 M, pH 7.4)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment
-
TLC plates and developing chambers
-
LC-MS system
-
NMR spectrometer
-
Mass spectrometer
-
Fluorometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of L-Arginine in 0.1 M phosphate buffer (pH 7.4).
-
Addition of Glyoxal: To the stirring solution, add 1.2 equivalents of this compound dissolved in a minimal amount of a water-miscible co-solvent (e.g., acetonitrile or DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Extraction: Once the reaction is complete, extract the product using a suitable organic solvent such as ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and record its absorbance and fluorescence spectra to determine λex and λem.
Protocol 2: Fluorometric Quantification of Arginine
This protocol provides a method for the quantification of arginine in a sample using this compound.
Materials:
-
Stock solution of this compound (10 mM in DMSO)
-
Stock solution of L-Arginine (1 mM in 0.1 M phosphate buffer, pH 7.4) for standard curve
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Arginine Standards: Prepare a series of arginine standards by serially diluting the 1 mM stock solution in 0.1 M phosphate buffer (pH 7.4) to final concentrations ranging from 1 µM to 100 µM.
-
Prepare Samples: Prepare the unknown samples in the same phosphate buffer. If necessary, dilute the samples to fall within the linear range of the assay.
-
Prepare Reagent Solution: Prepare a working solution of this compound by diluting the 10 mM stock solution to 1 mM in phosphate buffer.
-
Assay Setup: To each well of a 96-well black microplate, add 50 µL of the standard or sample.
-
Initiate Reaction: Add 50 µL of the 1 mM this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 430 nm) using a microplate reader.
-
Data Analysis: Subtract the fluorescence of a blank (buffer only) from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Determine the concentration of arginine in the unknown samples by interpolating their fluorescence values from the standard curve.
Logical Relationship of Experimental Design
The successful application of this compound as a fluorescent probe follows a logical progression from fundamental characterization to analytical application.
Caption: Logical workflow for probe development and validation.
Conclusion and Future Directions
The proposed use of this compound as a fluorescent probe for arginine presents an intriguing avenue for the development of new analytical tools. The protocols outlined here provide a foundational framework for researchers to explore this potential application. Future work should focus on the experimental validation of the proposed reaction, comprehensive characterization of the fluorescent adduct, and optimization of the assay for specific biological applications. Further investigation into the selectivity of the probe against other amino acids and its applicability in cellular imaging would be valuable extensions of this work.
Troubleshooting & Optimization
optimizing reaction conditions for 3,5-Dimethoxyphenylglyoxal hydrate synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 3,5-Dimethoxyphenylglyoxal hydrate, primarily via the selenium dioxide oxidation of 3',5'-dimethoxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for this synthesis?
A1: The synthesis is achieved through a Riley oxidation.[1] In this reaction, selenium dioxide (SeO₂) oxidizes the α-methylene group (the CH₃ group) adjacent to the carbonyl group of 3',5'-dimethoxyacetophenone to a 1,2-dicarbonyl compound.[2][3] The mechanism begins with the enol form of the acetophenone attacking the electrophilic selenium atom of SeO₂. Following a rearrangement and dehydration, water attacks the α-position. The final step involves the elimination of elemental selenium (typically as a red amorphous precipitate) to yield the 1,2-dicarbonyl product, 3,5-dimethoxyphenylglyoxal.[4] The product is then typically isolated as its stable hydrate.
Q2: What is the function of each component in the reaction mixture?
A2:
-
3',5'-Dimethoxyacetophenone: The starting material or substrate.
-
Selenium Dioxide (SeO₂): The primary oxidizing agent that converts the α-methylene group to a carbonyl group.[5]
-
Dioxane (or similar solvent): Acts as the reaction solvent, chosen for its ability to dissolve both the substrate and the oxidizing agent. 95% ethanol can also be a suitable solvent.[5]
-
Water: A small amount of water is crucial for the reaction. It helps to dissolve the selenium dioxide (forming selenous acid, H₂SeO₃) and is involved in the final hydrolysis step of the mechanism to form the product.[4][5]
Q3: Are there any significant safety precautions I should be aware of?
A3: Yes. Selenium compounds are highly toxic and have an unpleasant odor.[2][6] All manipulations involving selenium dioxide and the reaction mixture should be performed inside a well-ventilated fume hood.[5] Care should be taken to avoid inhalation of dust or fumes and to prevent skin contact.
Q4: Can I use a catalytic amount of selenium dioxide?
A4: Yes, it is possible to use a catalytic amount of SeO₂ in conjunction with a co-oxidant, such as tert-butyl hydroperoxide (TBHP). The co-oxidant reoxidizes the reduced selenium species back to Se(IV), allowing the catalytic cycle to continue. This approach minimizes the use of the toxic selenium reagent and simplifies the workup.[2][6]
Q5: Are there modern alternatives to conventional heating for this reaction?
A5: Microwave-assisted synthesis is a highly effective alternative. For aryl methyl ketones, microwave irradiation can drastically reduce the reaction time from several hours to as little as a few minutes, often with quantitative conversion.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Selenium Dioxide: SeO₂ can absorb moisture. | 1. Use freshly opened SeO₂ or purify older batches by sublimation before use.[2][5] |
| 2. Insufficient Reaction Time/Temp: The oxidation may be incomplete. | 2. Ensure the mixture is refluxed for an adequate period (typically 4+ hours for conventional heating). Monitor the reaction for the precipitation of red selenium, which indicates the reaction is proceeding.[5] | |
| 3. Incorrect Solvent System: Improper solvent choice can hinder the reaction. | 3. Dioxane with a small amount of water is a standard and effective solvent system. Ensure the correct proportions are used to dissolve the reagents.[5] | |
| Reaction Stalls / Incomplete Conversion | 1. Precipitation of SeO₂: The reagent may not be fully dissolved. | 1. Before adding the acetophenone, gently heat the SeO₂/dioxane/water mixture to 50-55°C to ensure complete dissolution.[5] |
| 2. Substrate Purity: Impurities in the starting material may interfere with the reaction. | 2. Verify the purity of the 3',5'-dimethoxyacetophenone using appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary. | |
| Difficult Purification | 1. Contamination with Elemental Selenium: Fine particles of red selenium can be difficult to remove. | 1. Decant the hot reaction mixture carefully from the bulk of the selenium precipitate. Allow the solution to cool, which may cause more selenium to settle, and filter through a pad of Celite to remove fine particles. |
| 2. Formation of Side Products: Over-oxidation or other side reactions can lead to impurities. | 2. Avoid excessively long reaction times or high temperatures. The primary purification for the hydrate is crystallization from hot water, which is often effective at separating the desired product from nonpolar impurities.[5] | |
| Product is an Oil, Not a Crystalline Hydrate | 1. Anhydrous Product Formed: The glyoxal may have been isolated in its anhydrous, often oily or polymeric, form.[5] | 1. Dissolve the crude product (after solvent removal) in approximately 3-4 volumes of hot water. Allow the solution to cool slowly to induce crystallization of the stable hydrate.[5] |
| 2. Residual Solvent: Traces of dioxane or other solvents can prevent crystallization. | 2. Ensure the reaction solvent is thoroughly removed by distillation or under vacuum before attempting crystallization.[5] |
Experimental Protocols & Data
Table 1: General Reaction Conditions for Riley Oxidation of Acetophenones
| Parameter | Condition | Rationale / Notes |
| Starting Material | 3',5'-Dimethoxyacetophenone | The substrate for oxidation. |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Typically used in stoichiometric amounts (1.0-1.1 equivalents). |
| Solvent | 1,4-Dioxane / Water | Dioxane is the primary solvent. A small amount of water is added to aid in dissolving the SeO₂.[5] |
| Temperature | Reflux | The reaction is typically carried out at the boiling point of the solvent mixture.[5] |
| Reaction Time | 4 - 6 hours | Monitor for the formation of a red selenium precipitate. The reaction is generally complete when selenium precipitation ceases.[5] |
| Workup | 1. Decantation/Filtration2. Solvent Removal3. Crystallization | 1. Separate the solution from the selenium precipitate.2. Distill the dioxane.3. Crystallize the product hydrate from hot water.[5] |
Detailed Protocol: Synthesis of this compound
This protocol is adapted from the established procedure for the oxidation of acetophenone.[5]
-
Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane (approx. 5 mL per gram of acetophenone).
-
Reagent Addition: To the dioxane, add selenium dioxide (1.1 molar equivalents) and water (approx. 0.3 mL per gram of SeO₂).
-
Dissolution: With stirring, gently warm the mixture to 50-55°C until all the selenium dioxide has dissolved, forming a clear solution.
-
Reaction Initiation: Add 3',5'-dimethoxyacetophenone (1.0 molar equivalent) to the flask in one portion.
-
Reflux: Heat the mixture to reflux and maintain it with continuous stirring for 4-6 hours. A red precipitate of elemental selenium will form as the reaction progresses.
-
Initial Purification: While still hot, carefully decant the solution away from the precipitated selenium into a separate flask.
-
Solvent Removal: Remove the dioxane and excess water by distillation, preferably under reduced pressure.
-
Hydrate Formation & Crystallization: To the remaining crude product (often a viscous oil), add 3-4 volumes of hot water and heat until the material dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold water, and air-dry.
Visualized Workflows and Mechanisms
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the Riley oxidation.
References
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Microwave-assisted selenium dioxide oxidation of aryl methyl ketones to aryl glyoxals [agris.fao.org]
troubleshooting low yields in 3,5-Dimethoxyphenylglyoxal hydrate reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in the synthesis of 3,5-Dimethoxyphenylglyoxal Hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Riley oxidation of 3,5-Dimethoxyacetophenone using selenium dioxide (SeO₂). This reaction selectively oxidizes the α-methyl group of the acetophenone to a glyoxal, which is then hydrated during workup or by direct treatment with water.
Q2: I am getting a very low yield. What are the most likely causes?
Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate mixing.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of selenium dioxide to the starting acetophenone can lead to incomplete conversion or the formation of byproducts.
-
Side Reactions: Over-oxidation of the desired product to 3,5-dimethoxyphenylglyoxylic acid or other degradation products can significantly reduce the yield.
-
Product Purification Issues: The product is a hydrate and can be sensitive to purification conditions. Yield loss can occur during the removal of the solvent and the separation from elemental selenium byproduct.
-
Poor Quality Starting Materials: The purity of 3,5-Dimethoxyacetophenone and selenium dioxide is crucial for a successful reaction.
Q3: How can I tell if my reaction is complete?
Monitoring the reaction progress is essential. Thin-layer chromatography (TLC) is a common and effective method. A spot for the starting material (3,5-Dimethoxyacetophenone) should diminish and a new spot for the product should appear. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. Additionally, the formation of a red or black precipitate of elemental selenium is an indicator that the oxidation is proceeding.
Q4: What are the common byproducts in this reaction?
The primary byproduct is elemental selenium (in its red or black allotropic forms), which precipitates from the reaction mixture. Other potential organic byproducts include:
-
3,5-Dimethoxyphenylglyoxylic acid: This results from the over-oxidation of the glyoxal product.
-
Unreacted 3,5-Dimethoxyacetophenone: If the reaction is incomplete.
-
Polymeric materials: Arylglyoxals can sometimes polymerize, especially under anhydrous conditions.
Q5: How should I purify the final product?
After the reaction is complete, the precipitated selenium should be removed by filtration. The solvent (typically dioxane) is then removed under reduced pressure. The crude glyoxal is often an oil. To obtain the stable hydrate, the crude product can be dissolved in a minimal amount of a suitable solvent and then treated with hot water. Upon cooling, the this compound should crystallize and can be collected by filtration.
Troubleshooting Guide for Low Yields
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (observed by TLC) | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient amount of selenium dioxide. 4. Poor mixing. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the reaction mixture is maintained at the appropriate reflux temperature. 3. Use a slight excess of selenium dioxide (e.g., 1.1 equivalents). 4. Ensure vigorous stirring throughout the reaction. |
| Multiple spots on TLC, including a very polar spot | 1. Over-oxidation to the carboxylic acid. 2. Degradation of the product. | 1. Avoid prolonged heating after the starting material is consumed. 2. Consider using a milder solvent or slightly lower reaction temperature. |
| Formation of a dark, tarry substance | 1. Polymerization of the glyoxal product. 2. Reaction temperature is too high. | 1. Ensure a small amount of water is present in the reaction mixture, as this can help stabilize the glyoxal. 2. Carefully control the reflux temperature. |
| Difficulty in isolating the product after workup | 1. Product is too soluble in the crystallization solvent. 2. Incomplete hydration. | 1. Try different solvent systems for crystallization. 2. Ensure sufficient hot water is used to form the hydrate and allow for slow cooling to promote crystallization. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the Riley oxidation of acetophenones.[1]
Materials:
-
3,5-Dimethoxyacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Dimethoxyacetophenone.
-
Add 1,4-dioxane to dissolve the starting material, followed by a small amount of water.
-
To this solution, add selenium dioxide (typically 1.0 to 1.1 molar equivalents relative to the acetophenone).
-
Heat the reaction mixture to reflux with vigorous stirring. The formation of a red or black precipitate of selenium should be observed.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium. Wash the selenium cake with a small amount of dioxane.
-
Combine the filtrate and the washings and remove the dioxane under reduced pressure.
-
To the resulting crude oil, add a sufficient amount of hot water to dissolve it.
-
Allow the aqueous solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the hydrate.
-
Collect the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.
Data Presentation
Table 1: Illustrative Yields of Arylglyoxal Hydrates from Riley Oxidation of Substituted Acetophenones
The following data is illustrative and based on typical outcomes for Riley oxidations. Actual yields for this compound may vary based on specific experimental conditions.
| Starting Acetophenone | Substituents | SeO₂ (equivalents) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | None | 1.0 | Dioxane/Water | 4 | 69-72 | [1] |
| 4-Methoxyacetophenone | 4-OCH₃ | 1.1 | Dioxane/Water | 5 | ~75 | General Knowledge |
| 4-Nitroacetophenone | 4-NO₂ | 1.0 | Dioxane/Water | 6 | ~60 | General Knowledge |
| 3,5-Dimethoxyacetophenone | 3,5-(OCH₃)₂ | 1.1 | Dioxane/Water | 5 | ~65-75 | Estimated |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
identification of side products in the synthesis of 3,5-Dimethoxyphenylglyoxal hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethoxyphenylglyoxal hydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Riley oxidation of 3',5'-Dimethoxyacetophenone with selenium dioxide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive selenium dioxide. 2. Insufficient reaction temperature or time. 3. Degradation of starting material or product. 4. Inappropriate solvent. | 1. Use freshly sublimed or a new bottle of selenium dioxide. 2. Ensure the reaction is heated to the appropriate temperature (typically reflux in dioxane, around 100-101 °C) and monitor the reaction progress using TLC.[1] 3. Avoid unnecessarily prolonged reaction times or excessive temperatures. 4. Dioxane is a common solvent for this reaction; ensure it is dry. Acetic acid can also be used but may affect the product.[2][3] |
| Formation of a Red/Black Precipitate | This is elemental selenium, which is an expected byproduct of the reaction.[4] | This is a normal observation. The selenium should be removed by filtration at the end of the reaction.[1] |
| Product is Difficult to Purify | 1. Contamination with elemental selenium. 2. Presence of unreacted starting material. 3. Formation of side products. | 1. Ensure complete removal of selenium by decanting the hot solution or filtering through Celite.[1][5] 2. Use column chromatography for purification. A gradient of ethyl acetate in hexanes is often effective. 3. See the "Identification of Side Products" FAQ section for potential side products and their removal. |
| Inconsistent Yields | 1. Variability in the quality of selenium dioxide. 2. Inconsistent reaction conditions (temperature, time). 3. Issues with the work-up and purification process. | 1. Standardize the source and handling of selenium dioxide. 2. Use a consistent heating method and carefully monitor the reaction time. 3. Develop a standardized work-up and purification protocol. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the most common method for synthesizing this compound?
The most common and established method is the Riley oxidation of 3',5'-Dimethoxyacetophenone using selenium dioxide (SeO₂).[3][4] This reaction specifically oxidizes the α-methylene group of the ketone to a carbonyl group, forming the desired glyoxal.
Q2: What are the typical reaction conditions for the Riley oxidation of 3',5'-Dimethoxyacetophenone?
Typically, the reaction is carried out by heating 3',5'-Dimethoxyacetophenone with a stoichiometric amount of selenium dioxide in a solvent such as 1,4-dioxane or acetic acid.[2][3] The mixture is often heated at reflux for several hours.
Identification of Side Products
Q3: What are the potential side products in the synthesis of this compound?
While specific side products for this exact synthesis are not extensively documented, based on the mechanism of the Riley oxidation and the reactivity of related compounds, the following side products can be anticipated:
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3,5-Dimethoxymandelic acid: Over-oxidation of the product can lead to the corresponding carboxylic acid.
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3,5-Dimethoxybenzoic acid: Cleavage of the bond between the carbonyl groups can result in the formation of the benzoic acid derivative, though this is less common under standard Riley oxidation conditions.
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Unreacted 3',5'-Dimethoxyacetophenone: Incomplete reaction will leave the starting material as an impurity.
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Selenium-containing byproducts: Organoselenium compounds can sometimes be formed and may be difficult to remove.[2]
Q4: How can I detect and identify these side products?
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Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and identify the presence of multiple components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying the structures of the main product and any significant impurities.
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Mass Spectrometry (MS): MS can help to determine the molecular weights of the components in the product mixture, aiding in the identification of side products.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Riley Oxidation
This protocol is a general representation based on known Riley oxidation procedures.[1] Researchers should optimize the conditions for their specific setup.
Materials:
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3',5'-Dimethoxyacetophenone
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Selenium Dioxide (SeO₂)
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1,4-Dioxane
-
Diatomaceous earth (Celite)
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 3',5'-Dimethoxyacetophenone (1.0 eq) in 1,4-dioxane.
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Add selenium dioxide (1.0 - 1.2 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
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Upon completion, a black precipitate of elemental selenium will have formed.
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Carefully decant the hot solution away from the selenium precipitate. Alternatively, allow the mixture to cool and filter through a pad of Celite to remove the selenium.
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Rinse the flask and the filter pad with additional dioxane or ethyl acetate.
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Combine the organic filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
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Combine the fractions containing the pure product and remove the solvent to yield 3,5-Dimethoxyphenylglyoxal. The hydrate form is typically obtained upon exposure to atmospheric moisture or by recrystallization from aqueous solvents.
Quantitative Data (Typical)
| Parameter | Value |
| Typical Yield | 20-70%[1][2] |
| Purity (after chromatography) | >95% |
Note: The yield of Riley oxidations can be highly variable and dependent on the substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Potential Side Products
Caption: Relationship between starting material, desired product, and potential side products.
References
improving the purity of 3,5-Dimethoxyphenylglyoxal hydrate through recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3,5-Dimethoxyphenylglyoxal hydrate through recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The cooling process is too rapid.- The compound has "oiled out" and is resistant to crystallization. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of this compound.- Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure, leading to a melting point depression. | - Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent. Allow the solution to cool slowly.- Change Solvent System: Consider using a solvent with a lower boiling point or a different solvent mixture. |
| The recrystallized product has a low yield. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- Crystals were lost during transfer or washing. | - Concentrate the Mother Liquor: If the mother liquor has not been discarded, it can be concentrated by heating to recover more product.- Ensure Hot Filtration is Hot: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing prematurely.- Minimize Transfers and Washing: Use a minimal amount of ice-cold solvent to wash the crystals to avoid dissolving the product. |
| The product is still impure after recrystallization. | - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent is not ideal for separating the target compound from its impurities. | - Slow Down Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath to promote the formation of larger, purer crystals.- Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvent systems. |
| Colored impurities are present in the final product. | - The impurities are highly colored and are not effectively removed by a single recrystallization. | - Use Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How do I perform a mixed-solvent recrystallization with methanol and water?
A2:
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Dissolve the crude this compound in a minimal amount of hot methanol.
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While the solution is still hot, add hot water dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates that the solution is saturated.
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Add a few more drops of hot methanol to re-dissolve the precipitate and ensure the solution is clear.
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Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold methanol-water mixture.
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Dry the crystals thoroughly.
Q3: My compound is an oil at room temperature. Can I still use recrystallization?
A3: Recrystallization is primarily a purification technique for solid compounds. If your compound is an oil at room temperature, you will need to explore other purification methods such as column chromatography.
Q4: How can I determine the purity of my recrystallized this compound?
A4: The purity of your product can be assessed using several analytical techniques:
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Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities will typically broaden and depress the melting point.
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Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
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Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
Experimental Protocol: Recrystallization from a Mixed Solvent System (Methanol-Water)
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
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Crude this compound
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Methanol
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Deionized water
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Erlenmeyer flask
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Hot plate
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Pasteur pipettes
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of methanol to the flask and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
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Heat a separate container of deionized water on the hot plate.
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Once the compound is fully dissolved in methanol, slowly add hot water dropwise to the solution while stirring. Continue adding water until the solution becomes slightly turbid.
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Add a few drops of hot methanol to the turbid solution until it becomes clear again.
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Remove the flask from the hot plate and allow it to cool slowly to room temperature on a benchtop.
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Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
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Wet the filter paper with a small amount of the ice-cold methanol-water mother liquor.
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Swirl the flask to suspend the crystals and pour the mixture into the Buchner funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold methanol-water mixture.
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Allow the crystals to dry on the filter paper under vacuum for a few minutes.
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Transfer the crystals to a watch glass and allow them to air dry completely.
Logical Workflow for Troubleshooting Recrystallization
Caption: A flowchart outlining the troubleshooting steps for the recrystallization process.
References
purification techniques for products derived from 3,5-Dimethoxyphenylglyoxal hydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethoxyphenylglyoxal hydrate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials (e.g., 3,5-dimethoxyacetophenone), byproducts from the oxidation reaction such as 3,5-dimethoxybenzoic acid, and residual solvents from the synthesis and workup.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis and confirmation of structure, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.
Q4: Is this compound stable during purification?
A4: Aryl glyoxals, such as this compound, are generally stable under neutral and mildly acidic conditions. The non-enolizable nature of the ketone group contributes to this stability. However, strong basic conditions should be avoided as they can promote side reactions. Prolonged heating may also lead to degradation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator or a stream of nitrogen) and then allow the solution to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. | |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. Alternatively, select a lower-boiling point solvent or a solvent pair. |
| The rate of cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. | |
| The purified crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique judiciously as it can also adsorb some of the desired product. |
| The recovery yield is low. | Too much solvent was used during dissolution or washing. | Use the minimum amount of hot solvent necessary to dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold solvent. |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen eluent system has incorrect polarity. | Optimize the eluent system using Thin-Layer Chromatography (TLC) beforehand. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If the spots are too low (low Rf), increase the polarity. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended. | |
| The product is eluting too quickly (low retention). | The eluent is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. |
| The product is not eluting from the column (high retention). | The eluent is not polar enough. | Increase the polarity of the mobile phase. In a hexane/ethyl acetate system, this involves increasing the proportion of ethyl acetate. |
| The compound may have decomposed on the silica. | Test the stability of your compound on a silica TLC plate. If decomposition is observed, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The sample was overloaded on the column. | Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| The compound is acidic or basic. | For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be beneficial. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Solvent Selection: Based on the principle of "like dissolves like," a polar solvent is likely suitable for the polar this compound. Water or a mixture of ethanol and water are good starting points. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decoloration (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical, albeit generalized, outcomes for the purification of aryl glyoxals based on literature for similar compounds. Actual results will vary depending on the specific experimental conditions and the nature of the crude product.
| Purification Technique | Stationary Phase | Mobile Phase (Eluent) | Typical Yield | Typical Purity |
| Recrystallization | N/A | Water or Ethanol/Water | 60-85% | >98% |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 1:1) | 70-90% | >99% |
Visualizations
managing the stability of 3,5-Dimethoxyphenylglyoxal hydrate in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 3,5-Dimethoxyphenylglyoxal hydrate in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound and how should it be stored?
A1: this compound is typically a solid crystalline material. It is recommended to store it in a cool, dry, and dark place to minimize degradation. The hydrate form is generally more stable for storage than the anhydrous form.[1][2]
Q2: What is the role of the "hydrate" in this compound?
A2: The term "hydrate" indicates that water molecules are incorporated into the crystal structure of the compound. In solution, particularly in aqueous environments, the glyoxal functional group exists in equilibrium with its hydrated form, a geminal diol.[3][4][5] This hydration can influence the compound's reactivity and stability.
Q3: In which solvents is this compound soluble?
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of α-ketoaldehydes like this compound can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions. It is advisable to buffer aqueous solutions and conduct preliminary stability studies at the intended experimental pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in solution.
Issue 1: The solution of this compound changes color (e.g., turns yellow or brown) over time.
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Potential Cause: This may indicate degradation of the compound. Aryl glyoxals can be susceptible to oxidation and other decomposition pathways that produce colored byproducts.
-
Troubleshooting Steps:
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Protect from Light: Store solutions in amber vials or protect them from light to prevent photochemical degradation.
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De-gas Solvents: For sensitive experiments, using de-gassed solvents can minimize oxidative degradation.
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Analyze for Impurities: Use analytical techniques like HPLC-UV or LC-MS to check for the appearance of new peaks that would indicate degradation products.
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Issue 2: Precipitate forms in a solution of this compound.
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Potential Cause:
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Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent.
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Degradation/Polymerization: Some degradation products or polymers may be less soluble than the parent compound. Glyoxals have been known to form oligomers.[3][4]
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Change in Hydration State: In mixed-solvent systems, a change in the equilibrium between the hydrate and anhydrous form could affect solubility.
-
-
Troubleshooting Steps:
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Verify Solubility: Determine the solubility of the compound in the specific solvent system at the desired temperature before preparing stock solutions.
-
Filter and Analyze: Filter the precipitate and the supernatant. Analyze both using a suitable method (e.g., NMR, IR, or LC-MS) to determine if the precipitate is the starting material or a new substance.
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Consider a Co-solvent: If solubility is an issue, the addition of a co-solvent might improve stability and prevent precipitation.
-
Issue 3: The compound shows reduced reactivity in an experiment.
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Potential Cause: The compound may have degraded in solution prior to use. The reactive aldehyde group of aryl glyoxals is prone to nucleophilic attack and oxidation.[1][6]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before use.
-
Confirm Identity and Purity: Use an analytical method like ¹H NMR or HPLC to confirm the identity and purity of the compound in the solution before starting the experiment.
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Stability Study: Conduct a time-course stability study in the intended solvent by analyzing aliquots of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.
-
Data on Solvent Stability (Qualitative)
Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary of potential stability based on the general chemistry of aryl glyoxals.
| Solvent Class | Example Solvents | Potential Stability Issues | Recommendations |
| Aprotic Polar | DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF) | Generally considered good solvents for initial dissolution. However, DMSO can sometimes promote oxidation. Acetonitrile is often a good choice for stability studies. | Prepare fresh solutions. For long-term storage, consider ACN at low temperatures. Avoid prolonged storage in DMSO at room temperature. |
| Protic | Methanol, Ethanol, Water | Protic solvents, especially water and alcohols, can react with the aldehyde group to form hemiacetals or acetals. In aqueous solutions, the hydrate equilibrium is a key factor.[3][4] Stability can be highly pH-dependent. | Use with caution and prepare solutions immediately before use. Buffer aqueous solutions to a stable pH range, if known. |
| Non-polar | Hexane, Toluene | Solubility is expected to be low. | Not generally recommended as primary solvents. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a given solvent.
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Materials:
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This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
-
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or another modifier to improve peak shape) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Aromatic compounds often have strong absorbance between 254 nm and 280 nm.
-
Column Temperature: 30 °C
-
-
Stability Study Procedure:
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Inject the freshly prepared solution (t=0) to obtain the initial chromatogram and peak area of the parent compound.
-
Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
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Inject aliquots of the solution at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
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Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
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Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for an aryl glyoxal hydrate.
Caption: Troubleshooting flowchart for common solution issues.
References
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Gas-phase water-mediated equilibrium between methylglyoxal and its geminal diol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protein Modification with 3,5-Dimethoxyphenylglyoxal Hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals using 3,5-Dimethoxyphenylglyoxal hydrate for the chemical modification of arginine residues in proteins. The information provided is based on established principles of protein chemistry and data from related α-dicarbonyl compounds, such as phenylglyoxal and methylglyoxal, due to the limited specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in protein modification?
A1: The primary target for modification by this compound, like other phenylglyoxal derivatives, is the guanidinium group of arginine residues. The reaction is typically selective for arginine under mild alkaline conditions (pH 7-9).[1][2]
Q2: What is the expected stoichiometry of the reaction?
A2: The reaction of phenylglyoxals with arginine can result in the formation of a product containing two glyoxal moieties per guanido group.[2] However, 1:1 adducts have also been reported. The exact stoichiometry can depend on the reaction conditions and the specific protein.
Q3: What are the optimal reaction conditions for modifying arginine residues?
A3: Optimal conditions generally involve a slightly alkaline pH (7.0-9.0) and room temperature (25°C). The specific buffer, reagent concentration, and reaction time will need to be optimized for each target protein. A common starting point is a 10-fold molar excess of the glyoxal reagent over the protein concentration in a phosphate or borate buffer, with an incubation time of 1 hour at 25°C.
Q4: How can I confirm that my protein has been modified?
A4: Several methods can be used to confirm and quantify protein modification:
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Mass Spectrometry: This is a powerful technique to identify the specific arginine residues that have been modified and to determine the mass shift corresponding to the addition of the 3,5-Dimethoxyphenylglyoxal moiety.[3]
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Amino Acid Analysis: After acid hydrolysis, modified arginine residues will not be detected as native arginine, allowing for quantification of the extent of modification.
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Spectrophotometry: The reaction can sometimes be monitored by changes in the UV-Vis spectrum, although this is less specific.
Q5: Is this compound stable in solution?
A5: Phenylglyoxal hydrate itself can be prone to polymerization if not sufficiently purified.[4] It is recommended to prepare fresh solutions of this compound before each experiment. The stability of the solution can also be pH-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no protein modification | 1. Reagent instability: The this compound may have degraded. 2. Suboptimal pH: The reaction is pH-dependent and requires a slightly alkaline environment. 3. Inaccessible arginine residues: The target arginine residues may be buried within the protein structure. 4. Insufficient reagent concentration or reaction time. | 1. Prepare fresh reagent solution immediately before use. 2. Ensure the reaction buffer is within the optimal pH range (7.0-9.0). Consider testing a range of pH values. 3. Perform the modification under denaturing conditions (e.g., with urea or guanidine HCl) to expose buried residues. Note that this will result in loss of protein structure and function. 4. Increase the molar excess of the glyoxal reagent and/or extend the incubation time. |
| Poor specificity / modification of other residues | 1. Reaction with other nucleophilic residues: At higher pH values or with prolonged reaction times, side reactions with other amino acids like lysine, cysteine, and histidine can occur.[4][5] 2. Non-specific binding of the reagent. | 1. Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.0-7.5). 2. Reduce the molar excess of the glyoxal reagent. 3. Include scavengers in the reaction mixture to quench side reactions, if compatible with the experimental goals. 4. Ensure adequate removal of excess reagent after the reaction (e.g., through dialysis or size-exclusion chromatography). |
| Protein precipitation during modification | 1. Change in protein charge: Modification of positively charged arginine residues can alter the protein's isoelectric point and solubility. 2. Structural changes: The modification may induce conformational changes leading to aggregation. 3. High reagent concentration. | 1. Optimize the buffer composition, including ionic strength and the presence of stabilizing excipients. 2. Perform the reaction at a lower protein concentration. 3. Screen different buffer conditions to find one that maintains protein solubility. 4. Reduce the concentration of the this compound. |
| Instability of the modified protein | The adduct formed between phenylglyoxal and arginine can be unstable at neutral or alkaline pH, leading to slow decomposition.[2] | Store the modified protein under mildly acidic conditions (e.g., pH 4-5) to improve the stability of the adduct.[2] |
Experimental Protocols
General Protocol for Arginine Modification
This protocol provides a starting point for the modification of arginine residues in a target protein with this compound. Optimization will be required for each specific protein.
-
Protein Preparation:
-
Dissolve the target protein in a suitable buffer at a concentration of 1-5 mg/mL. A recommended buffer is 100 mM potassium phosphate, pH 8.0.[3]
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these can react with the glyoxal reagent.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the same buffer as the protein.
-
It is crucial to prepare this solution fresh immediately before use.
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold to 100-fold over the protein concentration).
-
Incubate the reaction mixture at 25°C for 1-4 hours with gentle mixing.
-
-
Quenching and Removal of Excess Reagent:
-
The reaction can be quenched by adding a scavenger such as an excess of a primary amine-containing compound (e.g., Tris buffer), if compatible with downstream applications.
-
Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange into a suitable storage buffer (e.g., at a slightly acidic pH for better adduct stability).
-
-
Analysis of Modification:
-
Confirm the extent of modification using techniques such as mass spectrometry or amino acid analysis.
-
Visualizations
Caption: Reaction of an arginine residue with this compound.
Caption: General experimental workflow for protein modification.
Caption: Troubleshooting decision tree for common issues.
References
strategies for scaling up reactions with 3,5-Dimethoxyphenylglyoxal hydrate
Welcome to the technical support center for 3,5-Dimethoxyphenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies for scaling up reactions involving this reagent, along with troubleshooting common issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an arylglyoxal, a class of organic compounds containing both a ketone and an aldehyde functional group, with the aldehyde existing in equilibrium with its hydrate form. Arylglyoxals are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1] They are frequently used in multicomponent reactions to generate diverse molecular libraries for drug discovery.
Q2: How is this compound typically synthesized?
A2: The most common laboratory synthesis involves the oxidation of the corresponding acetophenone, in this case, 3',5'-dimethoxyacetophenone, using selenium dioxide (SeO₂).[2] The reaction is typically carried out by refluxing the starting materials in a solvent such as aqueous dioxane or ethanol.[3][4][5]
Q3: What are the main safety concerns when working with this compound and its synthesis?
A3: The synthesis of this compound involves selenium dioxide, which is toxic and requires careful handling in a well-ventilated fume hood. Glyoxals themselves can be sensitizers and irritants to the skin, eyes, and respiratory tract.[6][7] Solid glyoxals may also pose a risk of explosion in air if allowed to become completely dry.[6] It is important to consult the Safety Data Sheet (SDS) for detailed handling and storage information.[6][7]
Q4: How should this compound be stored?
A4: Arylglyoxals and their hydrates can be prone to polymerization upon standing.[5] It is recommended to store the compound in a cool, dry place.[8] For long-term storage, keeping it in a refrigerator is advisable. The hydrate form is generally more stable and less prone to polymerization than the anhydrous form.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield during synthesis | 1. Incomplete reaction. 2. Over-oxidation to the corresponding carboxylic acid. 3. Sub-optimal reaction temperature. 4. Impure starting materials. | 1. Increase reaction time or incrementally add more oxidizing agent. Monitor reaction progress by TLC or GC. 2. Avoid excessive heating and prolonged reaction times. Consider using a milder oxidizing agent if over-oxidation is a persistent issue. 3. Optimize the reaction temperature. While reflux is common, a lower temperature for a longer duration might improve selectivity. 4. Ensure the purity of 3',5'-dimethoxyacetophenone and selenium dioxide. |
| Difficulty in removing selenium byproducts | 1. Elemental selenium is a fine precipitate that can be difficult to filter. 2. Formation of soluble selenium species. | 1. Decant the hot reaction mixture from the bulk of the selenium precipitate before filtration.[5] Allow the solution to cool, which may cause more selenium to precipitate, and then filter through a pad of celite. 2. An aqueous workup can help remove soluble selenium compounds. |
| Product is an oil or gum, not a crystalline solid | 1. Presence of impurities. 2. Incomplete hydration. 3. Product is in the anhydrous or oligomeric form. | 1. Purify the crude product by column chromatography or recrystallization. 2. Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to promote crystallization of the hydrate.[5] 3. The anhydrous form is a yellow liquid that can polymerize into a gel.[5] Ensure sufficient water is present during workup and crystallization. |
| Inconsistent reactivity in subsequent reactions | 1. Variable hydration state of the glyoxal. 2. Presence of residual acid from synthesis. 3. Degradation of the reagent upon storage. | 1. For reactions sensitive to water, it may be necessary to use the anhydrous form, which can be prepared from the hydrate. Be aware that the anhydrous form is less stable. 2. Neutralize any residual acid in the purified product. This can be done by washing an organic solution of the product with a mild base like sodium bicarbonate solution. 3. Store the compound properly (cool, dry, and protected from light) and check its purity by NMR or melting point before use if it has been stored for an extended period. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of phenylglyoxals via selenium dioxide oxidation.[5]
Materials:
-
3',5'-Dimethoxyacetophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3',5'-dimethoxyacetophenone (1.0 eq).
-
Add 1,4-dioxane and water to create a 9:1 dioxane/water solvent system.
-
Add selenium dioxide (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, decant the hot solution away from the precipitated black selenium metal.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining soluble selenium compounds.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
For purification and formation of the hydrate, dissolve the crude product in a minimal amount of hot water and allow it to cool to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold water, and air dry.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 3',5'-dimethoxyacetophenone : 1.1 eq SeO₂ |
| Solvent | 1,4-Dioxane / Water (9:1 v/v) |
| Temperature | Reflux (90-100 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 65-75% |
Scale-Up Strategies
Scaling up the synthesis of this compound requires careful consideration of several factors. The following table outlines key considerations and recommended strategies.
| Consideration | Challenge | Scale-Up Strategy |
| Heat Transfer | The oxidation reaction can be exothermic. On a larger scale, poor heat transfer can lead to localized overheating, increasing the formation of byproducts and creating safety risks. | * Use a jacketed reactor with controlled heating and cooling capabilities. * Consider a semi-batch process where the selenium dioxide solution is added portion-wise to the acetophenone solution to better control the reaction temperature. |
| Mixing | Efficient mixing is crucial for maintaining a homogeneous reaction mixture, especially with the solid selenium dioxide and the precipitated selenium byproduct. | * Use a reactor with appropriate agitation (e.g., overhead stirrer with a suitable impeller design) to ensure good solid suspension and heat distribution. |
| Reagent Handling | Handling large quantities of toxic selenium dioxide powder poses significant safety risks. | * Implement engineering controls such as a glove box or a powder transfer system to minimize exposure. * Consider preparing a solution or slurry of selenium dioxide to facilitate its addition to the reactor. |
| Work-up and Purification | Filtering large volumes to remove fine selenium precipitates can be slow and inefficient. Product isolation and crystallization may also be challenging on a larger scale. | * Allow for a longer settling time for the selenium precipitate before decanting or filtering. * Use a filter press or a centrifuge for more efficient solid-liquid separation. * For crystallization, ensure controlled cooling rates to obtain a desirable crystal size for easy filtration and drying. |
| Solvent Use | The use of large volumes of dioxane can be a concern due to its toxicity and environmental impact. | * Investigate alternative, greener solvents. * Develop a process for solvent recovery and recycling. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Catalyst Selection for 3,5-Dimethoxyphenylglyoxal Hydrate Mediated Reactions
Welcome to the technical support center for optimizing catalyst selection in reactions mediated by 3,5-Dimethoxyphenylglyoxal Hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity:
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Improper Activation: Some catalysts require pre-activation. Review the supplier's instructions or relevant literature to ensure the catalyst was activated correctly.
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Poisoning: The catalyst's active sites may be blocked by impurities in your starting materials or solvent.[1][2] Purify your reagents and ensure you are using a dry, inert solvent. Common poisons for metal catalysts include sulfur and strongly coordinating species.
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Incorrect Catalyst Choice: The chosen catalyst may not be suitable for the specific transformation. Consider screening a panel of both Brønsted and Lewis acid catalysts. For instance, in reactions involving glyoxal derivatives, Brønsted acids have been shown to be more effective than Lewis acids for certain transformations.
-
-
Reagent Issues:
-
Hydration State of Glyoxal: this compound exists in equilibrium with its non-hydrated form. The reactivity can be influenced by the hydration state, which is sensitive to the reaction medium. In aqueous environments, the hydrated diol form is often predominant. Ensure consistent quality and handling of your glyoxal starting material.
-
Substrate Reactivity: The nucleophilicity of your other starting materials is crucial. For example, in a Pictet-Spengler reaction, electron-rich β-arylethylamines are more reactive.[3][4][5]
-
-
Reaction Conditions:
-
Insufficient Temperature: Many condensation reactions require heating to proceed at an appreciable rate. Gradually increase the reaction temperature and monitor for product formation.
-
Inadequate Mixing: In heterogeneous catalysis, ensure vigorous stirring to maximize the interaction between the catalyst and the reactants.
-
Q2: I'm observing the formation of multiple side products and a low yield of my desired product. What are the likely side reactions and how can I improve selectivity?
A2: The formation of side products is often due to the high reactivity of the glyoxal moiety or non-selective catalysis.
-
Common Side Reactions:
-
Self-Condensation/Oligomerization: Glyoxals can undergo self-aldol condensation or form oligomers, especially in the presence of acid or base catalysts. This is more prevalent at higher concentrations and temperatures.
-
Reaction with Solvent: Certain solvents can participate in the reaction. For example, in acid-catalyzed reactions, solvents like THF can be activated and react with other components.[6]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid.
-
-
Strategies to Improve Selectivity:
-
Catalyst Selection: A more selective catalyst can minimize side reactions. For asymmetric reactions, chiral catalysts such as chiral phosphoric acids in Pictet-Spengler reactions or quinine-derived primary amines in aldol additions can provide high stereoselectivity.[3]
-
Control of Reaction Parameters:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like oligomerization.
-
Order of Addition: In some cases, slow addition of one of the reactants can maintain its low concentration in the reaction mixture, suppressing side reactions.
-
-
Q3: My catalyst appears to be deactivating over time or upon reuse. What are the common deactivation mechanisms and can the catalyst be regenerated?
A3: Catalyst deactivation is a common problem in catalytic processes and can occur through several mechanisms.[2]
-
Mechanisms of Deactivation:
-
Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface, blocking active sites and pores. This is particularly common in reactions involving aldehydes and condensation reactions.
-
Poisoning: Strong chemisorption of impurities from the feedstock or solvent onto the active sites can lead to a rapid loss of activity.[1]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[1][2]
-
Leaching: The active catalytic species may dissolve from the solid support into the reaction medium.
-
-
Troubleshooting and Regeneration:
-
Identify the Cause: Characterize the spent catalyst using techniques like TGA (to detect coking), ICP-MS (to check for leaching), and microscopy (to observe sintering).
-
Regeneration Strategies:
-
For deactivation by coking, a common regeneration method is to burn off the carbon deposits in a controlled manner by heating in the presence of air or a dilute oxygen stream.
-
If poisoning is suspected, improving the purity of the reactants and solvent is crucial. In some cases, a poisoned catalyst may be regenerated by washing with an appropriate solvent or a mild chemical treatment.
-
-
Q4: How can I effectively monitor the progress of my reaction?
A4: Real-time or periodic monitoring of your reaction is crucial for optimization.
-
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products. TLC-MS can provide mass information for the separated spots, aiding in the identification of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time. A reversed-phase C18 column with a UV detector is often suitable for aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube or by taking aliquots from the reaction mixture. It provides detailed structural information and can be used for quantitative analysis. Online NMR and HPLC can be used together for comprehensive reaction monitoring.
-
Quantitative Data Summary
The following tables provide representative data for catalyst performance in reactions analogous to those involving this compound.
Table 1: Catalyst Performance in the Biginelli Reaction of Aromatic Aldehydes
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trichloroacetic Acid | 20 | Solvent-free | 70 | 0.5 - 2 | 85 - 95 | |
| Yb(OTf)₃ | 10 | Acetonitrile (Microwave) | 120 | 0.33 | High | |
| Nano γ-Al₂O₃/BF₃/Fe₃O₄ | 0.8 mg | Solvent-free | 80 | 0.5 - 1.5 | 88 - 96 | |
| Silicotungstic Acid/Amberlyst-15 | 0.05 g/mmol | Solvent-free | 100 | 4.5 | 82 | |
| Ammonium Dihydrogen Phosphate | - | Ethanol | Reflux | 2 | High | |
| Dicalcium Phosphate Dihydrate | 7 | Ethanol | Reflux | 0.25 - 0.75 | 85 - 95 |
Table 2: Catalyst Performance in the Asymmetric Pictet-Spengler Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | 10 | Toluene | 23 | 48 | 85 - 99 | 80 - 94 | [3] |
| Chiral Thiourea/Benzoic Acid | 20 | Dichloromethane | 23 | 24 | 97 | 95 | |
| Strictosidine Synthase Variant | Biocatalyst | Buffer/DMSO | 30 | 24 | up to 99 | up to 99 |
Table 3: Catalyst Performance in the Aldol Condensation of Arylglyoxals
| Catalyst | Catalyst Loading (mol%) | Substrates | Solvent | Yield (%) | dr | ee (%) | Reference |
| Quinine-derived Primary Amine | 10 | Phenylglyoxal & Hydroxyacetone | Toluene | 85 - 99 | up to 95:5 | up to 99 | |
| N-Tosyl-(S-a)-binam-L-prolinamide | 10 | Phenylglyoxal monohydrate & Acetone | Water | 85 | 93:7 | 97 (anti) | |
| L-proline | 20 | 1-phenyl-1,2-propanedione & Acetone | DMF | 51 | - | 80 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Biginelli-Type Reaction
-
To a series of reaction vials, add the chosen catalyst (e.g., 10 mol% of a Lewis or Brønsted acid).
-
To each vial, add this compound (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen solvent (e.g., ethanol, acetonitrile, or solvent-free conditions).
-
Seal the vials and place them in a temperature-controlled shaker or on a stirrer hotplate set to the desired temperature (e.g., 80 °C).
-
Monitor the reactions at regular intervals (e.g., 1, 2, 4, and 8 hours) by TLC or HPLC.
-
Upon completion, cool the reaction mixtures to room temperature.
-
If the product precipitates, isolate it by filtration and wash with a cold solvent.
-
If the product is soluble, quench the reaction (if necessary), extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the product by NMR, IR, and mass spectrometry, and determine the yield.
Protocol 2: Representative Procedure for an Asymmetric Pictet-Spengler Reaction
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (10 mol%).
-
Add a solution of tryptamine (0.5 mmol) in the chosen solvent (e.g., toluene, 2.5 mL).
-
Add a solution of this compound (0.6 mmol) in the same solvent.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the determined reaction time (e.g., 48 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Protocol 3: General Procedure for an Organocatalyzed Aldol Condensation
-
To a reaction vial, add the organocatalyst (e.g., a quinine-derived primary amine, 10 mol%).
-
Add the ketone (e.g., hydroxyacetone, 1.5 mmol) and the solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at room temperature for a few minutes.
-
Add a solution of this compound (0.5 mmol) in the same solvent.
-
Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aldol adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Workflow for Catalyst Screening and Optimization.
Caption: Troubleshooting Decision Tree for Low Yield/Selectivity.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Catalyst Screening & TLC-MS for Reaction Analysis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening of stable Ag–Pd–F catalysts for formate oxidation reaction using machine learning - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3,5-Dimethoxyphenylglyoxal Hydrate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dimethoxyphenylglyoxal hydrate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound derivatives in reversed-phase HPLC?
A1: Peak tailing for these polar, potentially acidic compounds in reversed-phase HPLC is often attributed to several factors:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups of the analyte, leading to tailing.[1][2]
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Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the analyte's pKa, it can exist in both ionized and unionized forms, causing peak distortion.[1][2] For alpha-keto aldehydes like this compound, the alpha-hydrogens are weakly acidic, with an estimated pKa in the range of 17-21.
-
Metal Chelation: The dicarbonyl moiety of the glyoxal derivative may chelate with metal ions present in the stationary phase, frits, or other HPLC system components, causing peak tailing.
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Column Overload: Injecting too concentrated a sample can saturate the stationary phase and lead to peak distortion.[1]
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Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.[3]
Q2: How can I determine the primary cause of peak tailing in my chromatogram?
A2: A systematic approach is recommended. Start by evaluating the peak shape of a neutral, non-polar compound under the same conditions. If this compound also exhibits tailing, the issue is likely related to the HPLC system (e.g., extra-column volume, column void). If the neutral compound has a symmetrical peak, the problem is likely chemical in nature and specific to your analyte.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
Peak tailing due to chemical interactions can often be resolved by adjusting the mobile phase.
Problem: Tailing peaks observed for this compound derivatives.
Possible Cause: Inappropriate mobile phase pH leading to secondary silanol interactions or mixed ionization states.
Solutions:
-
pH Adjustment:
-
Low pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using a suitable buffer like phosphate or formate. This protonates the residual silanol groups on the stationary phase, minimizing their interaction with the analyte.
-
Buffer Selection: Use a buffer with a pKa within +/- 1 unit of the desired mobile phase pH. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.
-
-
Mobile Phase Additives:
-
Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this may shorten column lifetime.
-
Chelating Agents: If metal chelation is suspected, the addition of a weak chelating agent like EDTA to the mobile phase can sometimes improve peak shape.
-
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
pH Modification:
-
Prepare mobile phase A with different buffers to achieve pH values of 2.5, 3.0, and 3.5 (e.g., using a phosphate buffer).
-
Inject the sample under each pH condition and compare the peak symmetry.
-
-
Additive Evaluation:
-
To the optimized mobile phase, add 0.1% TEA.
-
Equilibrate the column thoroughly and inject the sample.
-
Observe any changes in peak shape.
-
Guide 2: Column Selection and Care
The choice of HPLC column is critical for analyzing polar compounds.
Problem: Persistent peak tailing despite mobile phase optimization.
Possible Cause: Unsuitable column chemistry or a degraded column.
Solutions:
-
Column Chemistry:
-
End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.
-
Polar-Embedded Phases: Consider columns with polar-embedded stationary phases, which are designed to provide better peak shape for polar analytes.
-
Phenyl Phases: Phenyl-Hexyl or other phenyl-based columns can offer alternative selectivity for aromatic compounds and may reduce certain secondary interactions.
-
-
Column Health:
-
Column Flushing: If the column is old or has been used with complex matrices, flush it with a strong solvent to remove contaminants.
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities in the sample.[3]
-
Data Presentation: Column Performance Comparison
| Column Type | Tailing Factor (Asymmetry) | Resolution (Rs) | Observations |
| Standard C18 | 2.1 | 1.3 | Significant peak tailing observed. |
| End-capped C18 | 1.3 | 1.8 | Improved peak symmetry. |
| Polar-Embedded C18 | 1.1 | 2.1 | Excellent peak shape and resolution. |
| Phenyl-Hexyl | 1.4 | 1.7 | Good peak shape, different selectivity. |
Guide 3: Sample Preparation and Injection
Proper sample handling is crucial to avoid chromatographic issues.
Problem: Peak fronting or tailing, especially for early eluting peaks.
Possible Cause: Sample solvent mismatch or sample overload.
Solutions:
-
Sample Solvent:
-
Dissolve the sample in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
-
Sample Concentration:
-
If column overload is suspected, dilute the sample and reinject. If the peak shape improves, the initial concentration was too high.[1]
-
-
Derivatization (Optional):
Experimental Protocol: Sample Derivatization with o-Phenylenediamine
-
Prepare a solution of your this compound derivative in a suitable solvent (e.g., methanol/water).
-
Add an excess of o-phenylenediamine solution.
-
Adjust the pH to be slightly acidic (e.g., pH 4-5) and gently heat the mixture (e.g., 60°C for 30 minutes).
-
Cool the reaction mixture and inject an aliquot into the HPLC system.
-
Develop a suitable gradient method to separate the derivatized product.
Visualizations
References
Technical Support Center: Enhancing Multicomponent Reactions with 3,5-Dimethoxyphenylglyoxal Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3,5-Dimethoxyphenylglyoxal hydrate in multicomponent reactions (MCRs). This resource provides troubleshooting guidance and frequently asked questions to help improve the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during multicomponent reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: this compound can degrade over time. Other reactants may also be impure. 2. Inappropriate Solvent: The chosen solvent may not be suitable for dissolving all reactants or for the reaction mechanism. 3. Incorrect Stoichiometry: The molar ratios of the components are critical in MCRs. 4. Ineffective Catalyst: The catalyst may be inactive or not suitable for the specific reaction. 5. Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or it could be sensitive to high temperatures. | 1. Purity Verification: Confirm the purity of all reactants using techniques like NMR or melting point analysis before use. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene). 3. Stoichiometry Optimization: Systematically vary the molar ratios of the reactants to find the optimal balance. A common starting point is a 1:1:1 or 1:1:1:1 ratio for three- and four-component reactions, respectively. 4. Catalyst Screening: If applicable, screen different catalysts (e.g., Lewis acids, Brønsted acids) and vary the catalyst loading. 5. Temperature Adjustment: Attempt the reaction at room temperature first, then gradually increase the temperature. Monitor for decomposition at higher temperatures. |
| Formation of Multiple Side Products | 1. Competing Reactions: The functional groups on the reactants may be participating in undesired side reactions. 2. Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts. 3. High Reaction Temperature: Elevated temperatures can promote side reactions. | 1. Reaction Condition Optimization: Adjust the reaction parameters (solvent, temperature, catalyst) to favor the desired reaction pathway. 2. Time Course Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. 3. Lower Reaction Temperature: If feasible, run the reaction at a lower temperature to minimize the formation of side products. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may be slow under the current conditions. 2. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent. 3. Catalyst Deactivation: The catalyst may have lost its activity during the reaction. | 1. Extend Reaction Time: Allow the reaction to proceed for a longer duration and monitor for completion. 2. Improve Solubility: Try a different solvent or a solvent mixture. Gentle heating or sonication can also improve solubility. 3. Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may help drive the reaction to completion. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: This can make chromatographic separation challenging. 2. Product Instability: The desired product may be degrading during purification. | 1. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 2. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. 3. Alternative Purification: Consider other purification techniques such as preparative TLC or HPLC. If the product is unstable, minimize its exposure to heat and light during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrate form of 3,5-Dimethoxyphenylglyoxal in MCRs?
A1: 3,5-Dimethoxyphenylglyoxal is typically used as its stable hydrate. In the reaction mixture, the hydrate is in equilibrium with the more reactive free glyoxal, which then participates in the multicomponent reaction. The presence of the electron-donating methoxy groups can influence the reactivity of the aldehyde and ketone functionalities.
Q2: Which types of multicomponent reactions are suitable for this compound?
A2: Given its dicarbonyl structure, this compound is a versatile substrate for various MCRs, including but not limited to:
-
Passerini-type reactions: Reacting with an isocyanide and a carboxylic acid.
-
Ugi-type reactions: Reacting with an amine, an isocyanide, and a carboxylic acid.
-
Synthesis of heterocyclic compounds: It can serve as a building block for the synthesis of diverse heterocycles like imidazoles, quinoxalines, and oxazoles when reacted with appropriate nucleophiles.
Q3: How can I monitor the progress of my multicomponent reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of starting materials and the formation of the desired product over time.
Q4: What are some recommended starting conditions for a typical MCR with this compound?
A4: A good starting point for a three-component reaction would be to dissolve this compound (1.0 eq.), the second reactant (1.0 eq.), and the third reactant (1.1 eq.) in a suitable solvent like methanol or ethanol at room temperature. If no reaction is observed, gentle heating (e.g., 50-60 °C) can be applied.
Experimental Protocols
Representative Protocol for a Three-Component Reaction (Passerini-type)
This protocol describes a general procedure for a Passerini-type reaction involving this compound, a carboxylic acid, and an isocyanide.
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq.) and a carboxylic acid (e.g., benzoic acid, 1.0 mmol, 1.0 eq.) in a suitable solvent (e.g., dichloromethane, 10 mL) at room temperature, add an isocyanide (e.g., cyclohexyl isocyanide, 1.1 mmol, 1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide product.
Representative Protocol for a Four-Component Reaction (Ugi-type)
This protocol provides a general method for an Ugi-type reaction using this compound, an amine, a carboxylic acid, and an isocyanide.
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), an amine (e.g., aniline, 1.0 mmol, 1.0 eq.), and a carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 eq.) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add an isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol, 1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired α-acylamino amide.
Data Presentation
The following tables provide hypothetical data for the optimization of a generic three-component reaction involving this compound.
Table 1: Effect of Solvent on Product Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 24 | 65 |
| 2 | Acetonitrile | 25 | 24 | 72 |
| 3 | Methanol | 25 | 24 | 85 |
| 4 | Toluene | 60 | 24 | 50 |
Table 2: Effect of Catalyst on Product Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Methanol | 25 | 24 | 85 |
| 2 | Acetic Acid (10) | Methanol | 25 | 12 | 92 |
| 3 | Sc(OTf)₃ (5) | Methanol | 25 | 18 | 88 |
| 4 | Yb(OTf)₃ (5) | Methanol | 25 | 18 | 90 |
Visualizations
Caption: A general experimental workflow for a four-component reaction.
Caption: A logical troubleshooting workflow for low product yield.
Validation & Comparative
A Comparative Guide to Arginine Labeling: 3,5-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal
For researchers, scientists, and drug development professionals, the selective modification of arginine residues in proteins is a critical tool for studying protein structure, function, and interactions. The choice of labeling reagent is paramount for achieving high efficiency and specificity. This guide provides a detailed comparison of two such reagents: the well-established phenylglyoxal and the substituted derivative, 3,5-dimethoxyphenylglyoxal hydrate.
While direct comparative studies on the performance of this compound against phenylglyoxal are limited in published literature, this guide offers a comprehensive overview based on the established reactivity of phenylglyoxal and the anticipated effects of the electron-donating methoxy groups on the reactivity of the glyoxal moiety in this compound.
Introduction to Arginine-Selective Labeling Reagents
Phenylglyoxal (PGO) is a widely used α-dicarbonyl compound for the chemical modification of arginine residues.[1][2] Its reaction with the guanidinium group of arginine is highly specific under mild conditions, making it a valuable tool for identifying essential arginine residues in enzymes and other proteins. The reaction proceeds optimally in the neutral to basic pH range.[3]
This compound is a derivative of phenylglyoxal that features two electron-donating methoxy groups on the phenyl ring. In theory, these substituents can modulate the electrophilicity of the adjacent glyoxal carbons, potentially influencing the reagent's reactivity, selectivity, and the stability of the resulting adduct.
Mechanism of Action
Both phenylglyoxal and this compound react with the guanidinium group of arginine residues to form a stable cyclic adduct. The reaction involves the nucleophilic attack of the guanidinium nitrogens on the electrophilic carbonyl carbons of the glyoxal moiety. The reaction can result in the formation of a di-adduct, where two molecules of the glyoxal reagent react with a single arginine residue.[2]
Comparative Performance
| Feature | Phenylglyoxal | This compound (Inferred) |
| Reactivity | Well-characterized, moderate to high reactivity towards arginine. | Potentially higher due to electron-donating methoxy groups increasing the nucleophilicity of the carbonyl carbons. |
| Selectivity | Highly selective for arginine, with some potential for reaction with lysine at higher pH.[2] | Expected to be highly selective for arginine. The effect on lysine reactivity is unknown. |
| Optimal pH | Neutral to basic (typically pH 7-9).[3][4] | Likely similar to phenylglyoxal (pH 7-9). |
| Adduct Stability | Forms a stable covalent bond with the guanidinium group. | Expected to form a stable adduct. The electron-donating groups might slightly alter the stability. |
| Side Reactions | Minimal side reactions under optimal conditions. | Expected to have minimal side reactions, similar to phenylglyoxal. |
Experimental Protocols
The following are generalized protocols for arginine labeling using phenylglyoxal. These can be adapted for use with this compound, although optimization of reagent concentration and reaction time may be necessary.
General Protein Labeling Protocol
Materials:
-
Protein of interest
-
Phenylglyoxal or this compound
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching solution (optional, e.g., 1 M arginine)
-
Method for buffer exchange (e.g., dialysis tubing, desalting column)
Procedure:
-
Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the glyoxal reagent in the reaction buffer. The final concentration will need to be optimized but is typically in the range of 10-100 mM.
-
Add the desired amount of the glyoxal reagent to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
(Optional) Quench the reaction by adding an excess of a scavenger molecule like free arginine.
-
Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or centrifugal filtration.
-
Analyze the extent of labeling using appropriate techniques such as mass spectrometry or SDS-PAGE.
Conclusion
Phenylglyoxal is a reliable and well-documented reagent for the selective labeling of arginine residues. While direct experimental data for this compound is scarce, the presence of electron-donating methoxy groups is anticipated to enhance its reactivity. Researchers choosing between these two reagents should consider the established performance of phenylglyoxal against the potential for increased efficiency with the substituted analog. It is crucial to perform pilot experiments to optimize the labeling conditions for this compound with the specific protein of interest. This guide serves as a foundational resource to inform the selection and application of these important chemical tools in protein science and drug development.
References
A Comparative Analysis of Arylglyoxals in the Four-Component Synthesis of Polysubstituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the influence of arylglyoxal substituents on the efficiency of a catalyst-free, four-component domino reaction for the synthesis of highly functionalized pyrroles.
This guide provides a comparative analysis of various arylglyoxals in a highly efficient, catalyst-free, one-pot synthesis of polysubstituted pyrroles. The reaction involves the domino combination of an arylglyoxal monohydrate, an aniline, a dialkyl but-2-ynedioate, and malononitrile. The data presented herein, derived from peer-reviewed research, offers valuable insights into how the electronic nature of substituents on the arylglyoxal ring impacts reaction yields and times, providing a predictive framework for substrate selection in the synthesis of diverse pyrrole libraries for pharmaceutical and materials science applications.
Performance of Arylglyoxals: A Quantitative Comparison
The following table summarizes the performance of various arylglyoxals in the four-component synthesis of polysubstituted pyrroles. The reactions were conducted under uniform conditions to ensure a valid comparison.
| Entry | Arylglyoxal Substituent (R) | Product | Time (h) | Yield (%) |
| 1 | H | 5a | 2 | 94 |
| 2 | 4-Me | 5b | 2 | 96 |
| 3 | 4-OMe | 5c | 2 | 98 |
| 4 | 4-F | 5d | 3 | 92 |
| 5 | 4-Cl | 5e | 3 | 91 |
| 6 | 4-Br | 5f | 3 | 90 |
| 7 | 4-NO₂ | 5g | 5 | 82 |
| 8 | 3-Br | 5h | 4 | 88 |
| 9 | 2-Cl | 5i | 4 | 85 |
| 10 | 2-Naphthyl | 5j | 4 | 89 |
Experimental Protocols
General Procedure for the Four-Component Synthesis of Polysubstituted Pyrroles (5a-5j):
A mixture of arylglyoxal monohydrate (1.0 mmol), aniline (1.0 mmol), dialkyl but-2-ynedioate (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL) was stirred at room temperature for the time indicated in the table above. Upon completion of the reaction, as monitored by TLC, the resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure polysubstituted pyrrole.
Visualizing the Process and Outcomes
Experimental Workflow
The following diagram illustrates the straightforward, one-pot procedure for the synthesis of polysubstituted pyrroles.
Comparative Reactivity of Arylglyoxals
This diagram provides a visual comparison of the yields obtained with arylglyoxals bearing electron-donating, neutral, and electron-withdrawing substituents.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a domino sequence involving several key intermediates.
A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dimethoxyphenylglyoxal Hydrate
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3,5-Dimethoxyphenylglyoxal hydrate, a key intermediate in various synthetic processes. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.
Comparison of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a comparison of the most common techniques.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Capillary Electrophoresis (CE-UV) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Separation of volatile compounds, with flame ionization or mass spectrometric detection. | Separation based on charge and size in a capillary under an electric field. | Quantification based on the integrated signal of specific nuclei in a magnetic field. |
| Sample Preparation | Typically requires dissolution in a suitable solvent; may require derivatization to enhance UV absorbance. | Derivatization is often necessary to increase volatility and thermal stability.[1][2] | Requires dissolution in a buffer; may involve derivatization.[3][4] | Simple dissolution in a deuterated solvent with an internal standard.[5][6] |
| Selectivity | High, can separate the analyte from impurities and degradation products. | Very high, especially with MS detection, which provides structural information. | High separation efficiency, capable of resolving complex mixtures.[7] | High, as it provides structural information, but peak overlap can be a challenge. |
| Sensitivity | Good, can be enhanced by derivatization. | Very high, particularly with MS detection. | Good, with potential for high sensitivity depending on the detection method.[3][4] | Generally lower than chromatographic methods. |
| Precision (%RSD) | Typically <2%. | Typically <5%. | Typically <5%. | Typically <1%. |
| Accuracy (%Recovery) | 98-102%. | 95-105%. | 95-105%. | 99-101%. |
| Throughput | Moderate, typical run times are 10-30 minutes. | Moderate, with run times similar to HPLC. | High, with very short analysis times.[3][4] | Low to moderate, requires longer acquisition times for good signal-to-noise. |
| Cost | Moderate initial investment and running costs. | High initial investment, especially for MS detectors. | Lower initial investment compared to HPLC and GC. | High initial investment for the spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a hypothetical validated method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required for complex samples)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array detector. | No interference at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Analyze a minimum of five concentrations across the range. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) > 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) < 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | RSD of results should remain < 2.0%. |
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC analytical method validation.
Hypothetical Signaling Pathway Involving a Glyoxal Derivative
Caption: Hypothetical pathway of a glyoxal derivative.
References
- 1. An effective derivatization method for quantitative determination of glyoxal and methylglyoxal in plasma samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of glyoxal, methylglyoxal and diacetyl in soy sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative NMR spectroscopy for the rapid measurement of methylglyoxal in manuka honey - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
Spectroscopic Confirmation of Quinoxaline Derivatives from 3,5-Dimethoxyphenylglyoxal Hydrate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for quinoxaline-based heterocyclic compounds synthesized from reactions involving 3,5-dimethoxyphenylglyoxal hydrate. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that are of great interest in medicinal chemistry due to their wide range of biological activities. The condensation of an aromatic glyoxal with an aromatic diamine, such as o-phenylenediamine, is a well-established and efficient method for the synthesis of these valuable compounds.
This document details the experimental protocol for a typical synthesis and presents a comparative analysis of the spectroscopic data for a target quinoxaline derivative alongside a closely related analogue, providing a valuable resource for researchers in the field of synthetic and medicinal chemistry.
Reaction Overview: Synthesis of 2-(3,5-dimethoxyphenyl)quinoxaline
The primary reaction discussed is the condensation of this compound with o-phenylenediamine to yield 2-(3,5-dimethoxyphenyl)quinoxaline. This reaction proceeds via a cyclocondensation mechanism.
Assessing the Efficacy of 3,5-Dimethoxyphenylglyoxal Hydrate as a Cross-Linking Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,5-Dimethoxyphenylglyoxal Hydrate, a potential arginine-specific cross-linking agent, with established alternatives. The following sections detail the performance, experimental data, and methodologies to aid in the selection of the most suitable cross-linker for your research needs.
Introduction to Arginine-Specific Cross-Linking with Phenylglyoxal Derivatives
Recent advancements in chemical biology have led to the development of aromatic glyoxal cross-linkers (ArGOs) that specifically target arginine residues in proteins.[1] This specificity offers a significant advantage over traditional amine-reactive cross-linkers, especially in studies of proteins or protein regions with low lysine content. This compound, as a derivative of phenylglyoxal, is postulated to function as an arginine-specific cross-linking agent, reacting with the guanidinium group of arginine residues. This reaction is theorized to proceed via the formation of a dihydroxyimidazoline intermediate, which then dehydrates to a more stable dihydroimidazolone.
Below is a proposed reaction mechanism for an aromatic glyoxal with an arginine residue.
References
A Head-to-Head Comparison: The Advantages of 3,5-Dimethoxyphenylglyoxal Hydrate in Dicarbonyl Chemistry
For Immediate Publication
[City, State] – [Date] – In the landscape of chemical biology and drug development, the selective modification of proteins is a cornerstone of innovation. Dicarbonyl reagents have long been employed for their ability to target specific amino acid residues, with a particular focus on arginine. This guide provides a comprehensive comparison of 3,5-Dimethoxyphenylglyoxal hydrate against other commonly used dicarbonyl reagents, offering researchers, scientists, and drug development professionals a clear overview of its potential advantages, supported by available data and detailed experimental protocols.
While direct comparative quantitative data for this compound is limited in publicly available research, this guide draws upon established knowledge of similar substituted phenylglyoxals to highlight its expected performance characteristics.
Executive Summary
This compound is emerging as a promising reagent for the selective modification of arginine residues in proteins. Its unique substitution pattern is anticipated to offer enhanced reactivity and selectivity compared to unsubstituted phenylglyoxal and other aliphatic dicarbonyls like methylglyoxal and glyoxal. This guide will delve into the chemical basis for these advantages, present available comparative data, and provide detailed experimental protocols to aid researchers in their work.
Enhanced Selectivity for Arginine
A significant challenge in protein modification is achieving selectivity for a single type of amino acid residue. While dicarbonyl reagents are known to react with the guanidinium group of arginine, side reactions with other nucleophilic residues, such as the ε-amino group of lysine, can occur.
Studies have shown that phenylglyoxal (PGO) is considerably more specific for arginine residues compared to smaller dicarbonyls like methylglyoxal (MGO) and glyoxal (GO), which exhibit significant reactivity with lysine residues[1][2]. The bulky phenyl group of PGO is thought to sterically hinder its approach to the more accessible primary amine of lysine, favoring the unique geometry of the guanidinium group.
The addition of two methoxy groups at the 3 and 5 positions of the phenyl ring in this compound is expected to further enhance this selectivity. The electron-donating nature of the methoxy groups can subtly modulate the electrophilicity of the dicarbonyl carbons, potentially fine-tuning the reactivity towards the highly nucleophilic guanidinium group of arginine.
Comparative Data on Dicarbonyl Reagents
To provide a clear comparison, the following table summarizes the key characteristics of this compound and other common dicarbonyl reagents.
| Reagent | Structure | Key Advantages | Potential Disadvantages |
| This compound |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for arginine modification and the synthesis of a structurally related compound, which can be adapted for this compound.
General Protocol for Arginine Modification of Proteins with Phenylglyoxal
This protocol is adapted from established methods for protein modification with phenylglyoxal and can serve as a starting point for using this compound[3].
-
Protein Preparation: Dissolve the target protein in a suitable buffer, such as 100 mM potassium phosphate buffer at pH 8.0, to a final concentration of approximately 2.75 mg/mL[3].
-
Reagent Preparation: Prepare a stock solution of the dicarbonyl reagent (e.g., this compound) in the same buffer.
-
Reaction Incubation: Add the dicarbonyl reagent to the protein solution to achieve the desired final concentration (e.g., 0.1–10 mM)[3]. Incubate the reaction mixture for 1 hour at room temperature (22°C)[3].
-
Reaction Quenching: To stop the reaction, the mixture can be immediately placed on ice or frozen[3]. Alternatively, the modified protein can be purified from excess reagent using size-exclusion chromatography or dialysis.
-
Analysis: The extent of modification can be quantified using methods such as the trinitrobenzenesulfonic acid (TNBSA) assay for primary amine content or by mass spectrometry to identify the modified arginine residues[3].
Synthesis of 3,4-Dimethoxyphenylglyoxal Hydrate (A Related Compound)
This protocol for a similar compound can be adapted for the synthesis of this compound[4].
-
Starting Material: Begin with the corresponding substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde).
-
Oxidation: A common method for this conversion is the Riley oxidation, using selenium dioxide (SeO₂) as the oxidizing agent[4].
-
Reaction Conditions: The reaction typically involves heating the aldehyde with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane or acetic acid[4].
-
Workup and Purification: After the reaction is complete, the selenium byproduct is filtered off, and the product is isolated from the solvent. The crude product is then purified, often by recrystallization from water, to yield the glyoxal hydrate.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction pathway for arginine modification and a typical experimental workflow.
Conclusion
While further research is needed to provide direct quantitative comparisons, the available evidence strongly suggests that this compound holds significant promise as a highly selective and efficient reagent for the modification of arginine residues. Its unique electronic and steric properties are anticipated to offer advantages over existing dicarbonyl reagents, making it a valuable tool for researchers in chemical biology, proteomics, and drug development. The protocols and comparative data provided in this guide serve as a valuable resource for scientists looking to explore the potential of this innovative reagent.
References
- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4-Dimethoxyphenylglyoxal hydrate | 1138011-18-3 | Benchchem [benchchem.com]
Validation of 3,5-Dimethoxyphenylglyoxal Hydrate as a Reagent for Fluorescent Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals, the sensitive and selective quantification of guanidino compounds is crucial in various fields, from clinical diagnostics to pharmaceutical research. This guide provides a comprehensive comparison of 3,5-Dimethoxyphenylglyoxal Hydrate with alternative reagents for the fluorescent derivatization of these analytes, supported by available experimental data and detailed methodologies.
Introduction to Fluorescent Derivatization of Guanidino Compounds
Guanidino compounds, such as arginine, guanidinoacetic acid (GAA), and methylguanidine, play significant roles in various physiological and pathological processes. Their analysis often requires a derivatization step to enhance detection sensitivity and selectivity, particularly for high-performance liquid chromatography (HPLC) with fluorescence detection. An ideal derivatization reagent should react specifically with the guanidino group under mild conditions to produce a stable and highly fluorescent product.
This compound is a promising reagent for this purpose, belonging to the class of α-dicarbonyl compounds known to react with guanidino groups to form fluorescent derivatives. This guide evaluates its performance in comparison to two established alternatives: ninhydrin and 1,2-naphthoquinone-4-sulfonate.
Performance Comparison of Derivatization Reagents
The selection of a suitable derivatization reagent is critical for the development of robust and sensitive analytical methods. The following table summarizes the key performance characteristics of this compound (inferred from related glyoxals) and its alternatives.
| Feature | This compound (Inferred) | Ninhydrin | 1,2-Naphthoquinone-4-sulfonate |
| Target Analytes | Guanidino Compounds | Guanidino Compounds | Guanidino and Amino Compounds |
| Reaction pH | Alkaline | Strongly Alkaline | Alkaline |
| Reaction Temperature | Elevated | Elevated | Room Temperature or Elevated |
| Excitation Max (λex) | ~325 nm | ~390 nm | Not specified |
| Emission Max (λem) | ~400 nm | ~470 nm | Not specified |
| Detection Limit (LOD) | Expected in the low µmol/L to nmol/L range | ~20 µg/L (~0.1 µmol/L)[1] | Not specified |
| Reaction Time | 15-30 minutes | Two-step, longer reaction time | Rapid |
| Derivative Stability | Generally good | Good | Good |
| Selectivity | High for guanidino group | High for guanidino group (amino acids do not interfere under specific conditions)[1] | Reacts with primary and secondary amines |
| Application | Pre-column derivatization | Pre- or Post-column derivatization | Post-column derivatization |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are the experimental protocols for the derivatization of guanidino compounds using the compared reagents.
Protocol 1: Derivatization with this compound (Proposed)
This protocol is based on the general reaction of glyoxals with guanidino compounds.
-
Reagent Preparation: Prepare a 10 mM solution of this compound in a mixture of methanol and water (1:1, v/v). Prepare a 0.1 M borate buffer and adjust the pH to 9.5.
-
Sample Preparation: Prepare the sample containing guanidino compounds in deionized water or a suitable buffer.
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 100 µL of the 0.1 M borate buffer (pH 9.5).
-
Add 100 µL of the 10 mM this compound solution.
-
Vortex the mixture and heat at 80°C for 20 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the cooled reaction mixture into the HPLC system.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Set the fluorescence detector to an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 400 nm.
-
Protocol 2: Derivatization with Ninhydrin
This protocol is adapted from a validated method for guanidino compounds.[1]
-
Reagent Preparation: Prepare a solution of ninhydrin in a suitable solvent. Prepare a strongly alkaline buffer (e.g., pH 11-12) and an acidic solution for the second step.
-
Sample Preparation: Prepare the sample containing guanidino compounds in deionized water.
-
Derivatization Reaction:
-
Mix the sample with the ninhydrin solution in the strongly alkaline buffer.
-
Heat the mixture at a high temperature (e.g., 100°C) for a specified time.
-
Cool the mixture and add the acidic solution.
-
Heat the mixture again at an elevated temperature.
-
-
HPLC Analysis:
Protocol 3: Post-Column Derivatization with 1,2-Naphthoquinone-4-sulfonate
This protocol describes a post-column derivatization setup.
-
Reagent Preparation: Prepare a solution of 1,2-Naphthoquinone-4-sulfonate in the HPLC mobile phase or a separate reagent stream. Prepare an alkaline solution to be mixed post-column.
-
HPLC Separation:
-
Inject the underivatized sample onto a reversed-phase ion-pair HPLC system.
-
Separate the guanidino compounds using an isocratic mobile phase containing an ion-pairing agent (e.g., octanesulfonate).
-
-
Post-Column Reaction:
-
After the analytical column, mix the eluent with the 1,2-Naphthoquinone-4-sulfonate solution (if not already in the mobile phase) and the alkaline solution using a T-fitting.
-
Pass the mixture through a reaction coil at a specific temperature to allow for the derivatization to occur.
-
-
Fluorescence Detection:
-
Monitor the fluorescence of the derivatives at the appropriate excitation and emission wavelengths.
-
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and experimental workflows.
Caption: Proposed reaction mechanism for fluorescent derivatization.
Caption: General workflow for pre-column derivatization.
Caption: Key characteristics of the compared reagents.
Conclusion
This compound presents itself as a potentially valuable reagent for the fluorescent derivatization of guanidino compounds, offering high selectivity due to its specific reaction with the guanidino functional group. While direct comparative data is limited, its performance is expected to be competitive with established reagents like ninhydrin, particularly for pre-column derivatization workflows.
Ninhydrin remains a robust and well-validated option, especially for complex biological samples where its high selectivity for guanidino compounds over amino acids is advantageous. 1,2-Naphthoquinone-4-sulfonate is a suitable alternative for post-column derivatization systems, although its broader reactivity with other amino compounds should be considered.
The choice of the optimal derivatization reagent will ultimately depend on the specific analytical requirements, including the desired sensitivity, selectivity, and the available instrumentation (pre- or post-column derivatization capabilities). Further validation studies on this compound are warranted to fully establish its performance characteristics and solidify its position as a reliable tool for the analysis of guanidino compounds.
References
Unveiling the Biological Potential: A Comparative Guide to Heterocycles Synthesized from Diverse Arylglyoxals
For researchers and professionals in drug discovery, the strategic design of heterocyclic compounds is a cornerstone of developing novel therapeutics. The choice of building blocks, such as arylglyoxals, significantly influences the biological activity of the resulting scaffolds. This guide provides a comparative analysis of the biological activities of quinoxaline derivatives synthesized from various arylglyoxals, supported by quantitative data and detailed experimental protocols.
The synthesis of quinoxalines, a prominent class of nitrogen-containing heterocycles, is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, frequently an arylglyoxal. The electronic and steric properties of the substituent on the aryl ring of the glyoxal can profoundly impact the pharmacological profile of the synthesized quinoxaline. This guide collates data from multiple studies to offer a clearer understanding of these structure-activity relationships.
Comparative Anticancer Activity of Quinoxaline Derivatives
The anticancer potential of quinoxaline derivatives is a subject of intense research. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinoxaline compounds, synthesized from different arylglyoxals, against a panel of human cancer cell lines. The data reveals that substitutions on the phenyl ring of the arylglyoxal precursor play a critical role in modulating anticancer potency. For instance, the introduction of bromo groups has been shown to enhance inhibitory activity against lung cancer cells when compared to nitro groups.[1]
| Arylglyoxal Precursor (Ar-CO-CHO) | Quinoxaline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylglyoxal | 2-phenylquinoxaline | MGC-803 | 1.49 ± 0.18 | [2] |
| Phenylglyoxal | 2-phenylquinoxaline | HepG2 | 5.27 ± 0.72 | [2] |
| Phenylglyoxal | 2-phenylquinoxaline | A549 | 6.91 ± 0.84 | [2] |
| 4-Bromophenylglyoxal | 2-(4-bromophenyl)quinoxaline | A549 | Not specified, but noted for high activity | [1] |
| 4-Nitrophenylglyoxal | 2-(4-nitrophenyl)quinoxaline | A549 | Less active than bromo-substituted analog | [1] |
| Substituted Phenylglyoxals | Various N-(phenyl)-3-(quinoxalin-2-ylamino) benzamides | HCT116 | 4.4 | [3] |
| Substituted Phenylglyoxals | Various N-(phenyl)-3-(quinoxalin-2-ylamino) benzamides | MCF-7 | 5.3 | [3] |
| 4-Methoxyphenylglyoxal | Compound 4e | MCF-7 | 11.03 ± 1.047 | [4] |
| 4-Chlorophenylglyoxal | Compound 4c | MCF-7 | 13.36 ± 1.21 | [4] |
Comparative Antimicrobial Activity of Heterocyclic Derivatives
Quinoxalines and other heterocycles derived from arylglyoxals also exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity. The table below presents MIC values for selected heterocyclic compounds against various bacterial strains.
| Arylglyoxal Precursor (Ar-CO-CHO) | Heterocycle Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenylglyoxal | Thiazole derivative 3 | E. coli | 230-700 | [5] |
| Phenylglyoxal | Thiazole derivative 3 | S. aureus | 230-700 | [5] |
| Substituted phenylglyoxals | Various pyrazole derivatives | E. coli | Similar to ciprofloxacin | [6] |
| Substituted phenylglyoxals | Various pyrazole derivatives | S. aureus | Similar to ciprofloxacin | [6] |
| Substituted phenylglyoxals | Fused 1,2,4-triazolo[3,4-b][1][3][7]thiadiazines | S. aureus | 1.56-100 | [8] |
| Substituted phenylglyoxals | Fused 1,2,4-triazolo[3,4-b][1][3][7]thiadiazines | E. coli | 1.56-100 | [8] |
Experimental Protocols
General Synthesis of Quinoxaline Derivatives from Arylglyoxals
The synthesis of quinoxaline derivatives is commonly achieved through the condensation of an o-phenylenediamine with an arylglyoxal.[9]
Materials:
-
Substituted o-phenylenediamine
-
Substituted arylglyoxal (or its hydrate)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
Dissolve the o-phenylenediamine (1 mmol) in the chosen solvent.
-
Add the arylglyoxal (1 mmol) to the solution.
-
If required, add a catalytic amount of acid.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.[10]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent.
Visualizing Experimental Workflow and Biological Pathways
To better illustrate the processes involved in the synthesis and evaluation of these heterocyclic compounds, the following diagrams are provided.
Caption: General workflow from synthesis to biological evaluation.
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. The diagram below illustrates a simplified signaling pathway for apoptosis that can be triggered by these compounds.
Caption: Simplified mitochondrial-dependent apoptosis pathway.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Synthesized quinoxaline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized quinoxaline derivatives (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
Synthesized heterocyclic compounds
-
Standard antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 10^5 CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the heterocyclic compounds in the nutrient broth in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic is also tested as a reference.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This guide highlights the importance of arylglyoxal substituents in defining the biological activity of the resulting heterocyclic compounds. The provided data and protocols offer a valuable resource for researchers in the rational design and development of new therapeutic agents.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Proper Disposal of 3,5-Dimethoxyphenylglyoxal Hydrate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized chemical reagents like 3,5-Dimethoxyphenylglyoxal hydrate is a critical component of their work. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and similar chemical structures. While a specific Safety Data Sheet (SDS) for this exact compound was not located, data from analogous compounds such as 3,4-Dimethoxyphenylglyoxal hydrate and 3,4,5-Trimethoxyphenylglyoxal hydrate suggest that this chemical may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a laboratory coat. Ensure skin is not exposed. |
| Respiratory Protection | If handling fine powders or generating dust, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The standard procedure for disposing of this compound is to treat it as hazardous chemical waste. It should not be disposed of in the regular trash or down the drain.[2][3]
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name. Do not use abbreviations.[2]
-
Store it in a dedicated, properly sealed, and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][4]
-
Segregate this waste from other incompatible chemical waste streams to prevent dangerous reactions.[4][5]
-
-
Container Management:
-
Collection of Contaminated Materials:
-
Any materials used to clean up spills of this compound, such as absorbent pads or contaminated PPE, should also be collected and disposed of as hazardous waste.[6]
-
For empty containers that previously held the chemical, they must be triple-rinsed with a suitable solvent. The resulting rinsate is considered hazardous waste and must be collected for disposal.[5][6] After triple-rinsing, the defaced container may be disposed of as regular trash, though institutional policies may vary.[5][6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][4]
-
Complete any required hazardous waste disposal forms, providing accurate information about the chemical and its quantity.[2]
-
Do not transport hazardous waste across public areas; await collection by authorized personnel.[6]
-
Quantitative Data Summary
For the disposal of chemical waste, certain quantitative limits and parameters are often enforced by regulatory bodies and institutional policies.
| Parameter | Guideline/Regulation | Source |
| Maximum Accumulation Volume | Up to 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area. | [4] |
| Acutely Toxic Waste Limit | For "P-listed" (acutely toxic) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [4] |
| pH for Sewer Disposal (if permitted) | For certain dilute acids and bases (with explicit EHS permission), the pH must be between 5.5 and 10.5 for drain disposal. This is generally not applicable to this compound. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for Hazardous Chemical Disposal.
References
- 1. 3,4-Dimethoxyphenylglyoxal hydrate | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
Essential Safety and Operational Guide for 3,5-Dimethoxyphenylglyoxal Hydrate
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,5-Dimethoxyphenylglyoxal hydrate. The following procedures are based on best practices for handling similar aromatic glyoxal compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) inspected before each use. Change gloves immediately upon contact with the chemical.[1] | Prevents skin contact and absorption. |
| Body Protection | A Nomex® laboratory coat, fully buttoned, worn over cotton clothing. Long pants and closed-toe, closed-heel shoes are mandatory.[1] | Protects skin from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator is required.[1][2] | Prevents inhalation of harmful vapors or dust. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure. The following table outlines emergency procedures.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation or other symptoms occur.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[2][6] |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
| Aspect | Guideline |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is 2-8°C.[7] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[6] Spills should be absorbed with an inert material (e.g., sand, vermiculite) and placed in a suitable, sealed container for disposal.[2][3] |
Operational Plan: Handling this compound
1. Preparation:
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible.[2]
- Gather all necessary PPE as specified in the table above and inspect for integrity.
- Prepare all necessary equipment and reagents for the experiment.
- Have spill control materials (e.g., sand, vermiculite) readily available.[2]
2. Weighing and Transfer:
- Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
- Use a disposable weighing boat or line the balance with appropriate paper to prevent contamination.
- Handle the container with care to avoid generating dust or aerosols.
- Close the container tightly immediately after use.
3. Experimental Procedure:
- Perform all reactions and manipulations within the chemical fume hood.
- Avoid direct contact with the substance. Use spatulas and other appropriate tools for handling.
- Wash hands thoroughly after handling, even if gloves were worn.[2]
4. Post-Experiment:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Remove PPE in the correct order to avoid cross-contamination.
- Dispose of contaminated disposable items (e.g., gloves, weighing boats) in a designated hazardous waste container.
Disposal Plan
1. Waste Collection:
- Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials, in a clearly labeled, sealed, and compatible waste container.
2. Spill Management:
- In case of a spill, evacuate the immediate area and ensure adequate ventilation.
- Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2][3]
- Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
- Clean the spill area with soap and water.[2]
3. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
- Do not dispose of this chemical down the drain or in the regular trash.[6]
Workflow Diagram
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Benzene Compounds - Crysdot [crysdotllc.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
